21-Desacetyldeflazacort-D5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2 |
InChI Key |
KENSGCYKTRNIST-WDVKEZEISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 21-Desacetyldeflazacort-D5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-Desacetyldeflazacort-D5, a deuterated isotopologue of the active metabolite of the corticosteroid Deflazacort. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathways, and its critical role as an internal standard in bioanalytical method development. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this compound.
Introduction
21-Desacetyldeflazacort, also known as 21-hydroxydeflazacort, is the pharmacologically active metabolite of Deflazacort, a synthetic glucocorticoid prodrug.[1][2][3] Deflazacort is utilized for its anti-inflammatory and immunosuppressive properties.[4] Upon oral administration, Deflazacort is rapidly and extensively converted by plasma esterases to 21-Desacetyldeflazacort.[5][6] this compound is a stable, deuterium-labeled version of this active metabolite, which serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of 21-Desacetyldeflazacort in biological matrices during pharmacokinetic and bioequivalence studies.[7][8] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based assays without significantly altering its chemical behavior.[8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 21-Desacetyldeflazacort and its deuterated form, this compound, is presented below.
| Property | 21-Desacetyldeflazacort | This compound |
| Molecular Formula | C₂₃H₂₉NO₅ | C₂₃H₂₄D₅NO₅ |
| Molecular Weight | 399.48 g/mol | ~404.51 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Primary Use | Active metabolite of Deflazacort | Internal standard for bioanalysis |
| Solubility | Soluble in DMF and DMSO | Soluble in DMF (≥ 30 mg/mL), DMSO (≥ 30 mg/mL), and Ethanol (≥ 1 mg/mL)[8] |
Metabolism and Pharmacokinetics
Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its active form, 21-Desacetyldeflazacort.[6] This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive metabolites, such as 6β-hydroxy-21-desacetyl deflazacort.[1][9] The primary route of elimination for Deflazacort and its metabolites is through urinary excretion.[2]
Metabolic Pathway of Deflazacort
The metabolic conversion of Deflazacort is a critical step in its pharmacological activity.
Pharmacokinetic Parameters
The pharmacokinetic profile of 21-Desacetyldeflazacort has been characterized in several studies. The use of this compound as an internal standard is crucial for the accuracy of these measurements.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Plasma Protein Binding | Approximately 40% | [1][2] |
| Elimination Half-Life | 1.1 - 1.9 hours | [5] |
| Route of Elimination | ~70% via urinary excretion | [2] |
Application as an Internal Standard in Bioanalytical Methods
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 21-Desacetyldeflazacort in biological samples such as human plasma.[7][8] Its use corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Experimental Workflow for Bioanalysis
The general workflow for the quantification of 21-Desacetyldeflazacort using its deuterated internal standard is outlined below.
Detailed Experimental Protocol: LC-MS/MS Quantification
This section provides a composite experimental protocol based on methodologies reported in the literature for the quantification of 21-Desacetyldeflazacort in human plasma.[5][10][11][12]
4.2.1. Materials and Reagents
-
21-Desacetyldeflazacort analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.2.2. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add a known concentration of this compound working solution.
-
Vortex mix the samples.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low organic solvent concentration solution to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
4.2.3. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm)[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.5)[12]
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.3-0.5 mL/min)
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40 °C
4.2.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
21-Desacetyldeflazacort: m/z 400.06 → fragment ions[5]
-
This compound: m/z 405.09 → corresponding fragment ions
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.
4.2.5. Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[13] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity Range | r² > 0.99 | 0.5 - 100 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.5 ng/mL[5] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9%[10] |
| Intra- and Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 93.81% to 102.02%[10] |
| Recovery (%) | Consistent and reproducible | 80.50% - 92.36%[5] |
| Matrix Effect | Minimal and consistent | -3.35%[5] |
Synthesis of this compound
Detailed, step-by-step protocols for the synthesis of this compound are proprietary and not extensively published in the public domain. The synthesis would involve the introduction of deuterium atoms into the 21-Desacetyldeflazacort molecule. This is typically achieved through methods such as deuterium gas exchange reactions, reduction with deuterium-donating reagents, or by using deuterated starting materials in the final steps of the synthesis of the parent molecule.
Conclusion
This compound is an essential analytical tool for the accurate and precise quantification of the active metabolite of Deflazacort in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for reliable pharmacokinetic and bioequivalence studies, which are fundamental in drug development and clinical research. This guide provides a foundational understanding of its properties, metabolism, and application, serving as a valuable resource for scientists and researchers in the pharmaceutical field.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. impactfactor.org [impactfactor.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
21-Desacetyldeflazacort-D5 chemical structure and properties
An In-depth Technical Guide to 21-Desacetyldeflazacort-D5 For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 21-Desacetyldeflazacort. 21-Desacetyldeflazacort is the pharmacologically active metabolite of the corticosteroid prodrug Deflazacort, which is utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] This document details the chemical structure, physicochemical properties, and bioanalytical applications of its deuterated analogue. A representative experimental protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is provided, alongside a visualization of its place in the metabolic pathway of Deflazacort.
Introduction
Deflazacort is an inactive glucocorticoid prodrug that is rapidly absorbed and converted by plasma esterases to its primary active metabolite, 21-Desacetyldeflazacort (also known as 21-desDFZ).[1][2] This active metabolite binds to glucocorticoid receptors, exerting anti-inflammatory and immunosuppressive effects.[3][4] Given its therapeutic importance, particularly in conditions like Duchenne muscular dystrophy, precise quantification of the active metabolite in biological matrices is critical for pharmacokinetic and bioequivalence studies.[1][5]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for matrix effects and procedural losses.[6][7] this compound is the deuterium-labeled analogue of the active metabolite, designed specifically for this purpose.[8] Its use in LC-MS/MS assays ensures the highest degree of accuracy and precision in determining the concentration of 21-Desacetyldeflazacort in plasma and other biological samples.[7][9]
Chemical Structure and Physicochemical Properties
The key identifiers and computed physicochemical properties of this compound and its non-labeled counterpart are summarized below.
Table 1: Chemical Identifiers
| Identifier | This compound | 21-Desacetyldeflazacort (non-labeled) |
| IUPAC Name | (4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one[10] |
| Molecular Formula | C₂₃H₂₄D₅NO₅[11][12] | C₂₃H₂₉NO₅[10][13] |
| CAS Number | 13649-57-5 (Unlabeled)[14] | 13649-57-5[10][11] |
| Synonyms | 21-desDFZ-d5, Deflazacort Metabolite II-D5 | 21-deacetyldeflazacort, Deacetyldeflazacort, 21-desDFZ[10] |
Table 2: Physicochemical Properties
| Property | This compound | 21-Desacetyldeflazacort (non-labeled) |
| Molecular Weight | 404.51 g/mol [5][12] | 399.5 g/mol |
| Monoisotopic Mass | 404.23595676 Da | 399.20457303 Da |
| XLogP3 | 1.4 | 1.4 |
| Appearance | White to off-white solid[5] | Not specified |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5[10] |
Table 3: Solubility Data
| Solvent | Solubility of this compound |
| DMSO | ≥ 30 mg/mL (74.16 mM)[5][12] |
| DMF | ≥ 30 mg/mL (74.16 mM)[5][12] |
| Ethanol | ≥ 1 mg/mL (2.47 mM)[5][12] |
Metabolic Pathway and Bioanalytical Role
Deflazacort acts as a prodrug, which is rapidly metabolized by plasma esterases into the active compound 21-Desacetyldeflazacort.[3][14] This active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into inactive forms such as 6-beta-hydroxy-21-desacetyldeflazacort before elimination.[14] The role of this compound is to serve as an ideal internal standard for quantifying its non-labeled, active analogue in biological fluids during pharmacokinetic analysis.
Caption: Metabolic activation of Deflazacort and the role of its deuterated metabolite in bioanalysis.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of 21-Desacetyldeflazacort in human plasma, incorporating this compound as the internal standard. This protocol is synthesized from methodologies reported for the analysis of this and similar glucocorticoids.[5][13]
Objective
To develop and validate a sensitive and specific method for the quantification of 21-Desacetyldeflazacort in human plasma using this compound as an internal standard (IS).
Materials and Reagents
-
Analytes: 21-Desacetyldeflazacort, this compound (IS)
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water
-
Reagents: Formic Acid, Ammonium Formate
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant)
-
Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymer-based)
Instrumentation
-
LC System: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
-
Ion Source: Electrospray Ionization (ESI), positive mode
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 250 µL of blank plasma, add the required amount of analyte from a working stock solution. Add a fixed amount of this compound IS (e.g., 50 ng/mL). Vortex for 30 seconds.
-
Precipitation/Dilution: Add 500 µL of 4% phosphoric acid in water to the plasma sample, vortex to mix. This step lyses cells and precipitates proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 50mm x 2.1mm, 1.7µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 4.0 mM Ammonium Formate, pH 3.5).[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 10% B
-
2.6-3.5 min: 10% B
-
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.
-
Analyte (21-Desacetyldeflazacort): Q1 (m/z) 400.1 → Q3 (m/z) 322.2 (representative transition; requires optimization).
-
IS (this compound): Q1 (m/z) 405.1 → Q3 (m/z) 327.2 (predicted transition; requires optimization).
-
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, long-term). The linearity range is typically established from approximately 0.5 to 500 ng/mL.[5]
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of Deflazacort. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it effectively tracks the analyte through extraction and analysis while being distinguishable by mass. The detailed bioanalytical protocol provided herein serves as a robust framework for its application in pharmacokinetic, toxicokinetic, and clinical studies, enabling drug development professionals to generate high-quality data essential for regulatory submissions and therapeutic drug monitoring.
References
- 1. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
The Glucocorticoid Receptor-Mediated Mechanism of Action of 21-Desacetyldeflazacort-D5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 21-Desacetyldeflazacort, the active metabolite of the prodrug Deflazacort. The deuterated form, 21-Desacetyldeflazacort-D5, is functionally equivalent and serves as a valuable tool in pharmacokinetic and metabolic studies. The primary mechanism of action involves its potent agonism of the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in modulating inflammatory and immune responses. This document details the molecular interactions, downstream signaling pathways, and provides a summary of its binding affinity and relative potency. Furthermore, it outlines key experimental protocols for characterizing the activity of glucocorticoid receptor agonists and visualizes the core signaling pathway and experimental workflows.
Introduction
Deflazacort is a synthetic corticosteroid that undergoes rapid and extensive first-pass metabolism to its active metabolite, 21-Desacetyldeflazacort.[1][2][3] This active form is responsible for the therapeutic effects of the drug, which are primarily anti-inflammatory and immunosuppressive.[1][2] The deuterated isotopologue, this compound, is utilized in research settings, particularly in mass spectrometry-based assays, to provide a stable internal standard for accurate quantification. Its mechanism of action is identical to that of the non-deuterated compound. Understanding the precise molecular interactions and downstream effects of 21-Desacetyldeflazacort is crucial for its continued development and clinical application.
Core Mechanism of Action: Glucocorticoid Receptor Agonism
The pharmacological activity of 21-Desacetyldeflazacort is mediated through its interaction with the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-inducible transcription factors. In its inactive state, the GR resides in the cytoplasm in a multiprotein complex.
Upon binding of 21-Desacetyldeflazacort, the GR undergoes a conformational change, dissociates from the chaperone protein complex, and translocates to the nucleus.[3] Within the nucleus, the activated GR-ligand complex modulates gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation
As a homodimer, the 21-Desacetyldeflazacort-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the upregulation of anti-inflammatory genes.
Transrepression
The monomeric 21-Desacetyldeflazacort-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By tethering to these pro-inflammatory transcription factors, the GR complex inhibits their ability to induce the expression of cytokines, chemokines, and other inflammatory mediators.
References
A Comprehensive Technical Guide to the Pharmacokinetics of 21-Desacetyldeflazacort
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a corticosteroid prodrug that is rapidly converted in the body to its pharmacologically active metabolite, 21-Desacetyldeflazacort (21-desDFZ).[1][2][3][4] This conversion is so swift and complete that deflazacort itself is not detectable in circulation following oral administration.[5] 21-desDFZ is responsible for the anti-inflammatory and immunosuppressive effects of the drug.[5][6] Understanding the pharmacokinetic profile of this active metabolite is crucial for optimizing therapeutic regimens and ensuring patient safety. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 21-Desacetyldeflazacort, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.
Pharmacokinetic Profile of 21-Desacetyldeflazacort
The pharmacokinetic properties of 21-Desacetyldeflazacort have been characterized in various studies. A summary of the key quantitative parameters is presented in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Healthy Adults
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | [1] |
| Terminal Elimination Half-Life (t½) | 1.3 - 3 hours | [1][7] |
| Plasma Protein Binding | ~40% | [1][6][8] |
| Area Under the Curve (AUC) | See Table 2 | [7][9][10] |
| Maximum Plasma Concentration (Cmax) | See Table 2 | [7][9][10] |
Table 2: Dose-Dependent Pharmacokinetic Parameters of 21-Desacetyldeflazacort
| Oral Deflazacort Dose | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Reference |
| 3 mg | 10.4 ± 5.0 | 38.5 ± 37.1 | [10] |
| 6 mg | 19.8 ± 7.5 | 64.9 ± 20.8 | [10] |
| 30 mg | 116 (average) | 280 (average) | [7] |
| 36 mg | 132.6 ± 52.5 | 411.7 ± 148.5 | [10] |
| 36 mg (fasted) | 188.05 ± 53.35 | 511.90 ± 188.16 | [9] |
| 36 mg (with high-fat meal) | 156.31 ± 33.31 | 508.39 ± 131.70 | [9] |
| 36 mg (with low-fat meal) | 156.85 ± 40.17 | 510.05 ± 148.30 | [9] |
Absorption
Following oral administration, deflazacort is rapidly and well-absorbed, with an absolute bioavailability of approximately 70% to 90%.[11] It is immediately and completely converted to 21-desDFZ by plasma esterases.[1][6] The median time to reach peak plasma concentration (Tmax) of 21-desDFZ is about 1 hour when taken without food.[1]
The presence of food can influence the rate, but not the extent, of absorption. Co-administration of deflazacort tablets with a high-fat or low-fat meal leads to a slight decrease in the maximum plasma concentration (Cmax) and a delay in Tmax by approximately 17-85% compared to fasted conditions.[9] However, the total drug exposure, as measured by the area under the curve (AUC), is not significantly affected by food.[1][9] Furthermore, crushing the tablets and administering them with applesauce does not impact the bioavailability of 21-desDFZ.[1] The tablet and oral suspension formulations of deflazacort have been shown to be bioequivalent.[1]
Distribution
21-Desacetyldeflazacort exhibits moderate plasma protein binding, with approximately 40% of the drug bound to plasma proteins.[1][6][8] Unlike some other corticosteroids, it does not have an affinity for corticosteroid-binding globulin (transcortin) and instead binds to other plasma proteins and blood cells.[6] One study determined the volume of distribution to be 204 ± 84 L.[8][12]
Metabolism
The metabolic pathway of deflazacort and its active metabolite, 21-desDFZ, is well-defined. Deflazacort is a prodrug that is rapidly hydrolyzed by plasma esterases to form the active metabolite, 21-desDFZ.[1][12][13]
21-desDFZ is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to inactive moieties.[1][11][12] The major circulating metabolite of 21-desDFZ is 6β-hydroxy-21-desacetyl deflazacort (6β-OH-21-desDFZ), which is considered biologically inactive.[5][14] In vitro studies have shown that 6β-OH-21-desDFZ does not significantly inhibit major CYP enzymes or drug transporters at clinically relevant concentrations.[14]
The reliance on CYP3A4 for metabolism makes 21-desDFZ susceptible to drug-drug interactions. Co-administration with strong CYP3A4 inhibitors, such as clarithromycin, can lead to a 2 to 3-fold increase in the Cmax and AUC of 21-desDFZ.[1] Conversely, potent CYP3A4 inducers like rifampin can decrease the exposure of 21-desDFZ by approximately 90%.[1]
Metabolic conversion of deflazacort to its metabolites.
Excretion
The elimination of 21-Desacetyldeflazacort and its metabolites occurs primarily through the kidneys.[6] Approximately 70% of the administered dose of deflazacort is excreted in the urine, with the remaining 30% eliminated in the feces.[6][8] The elimination process is substantially complete within 24 hours after dosing.[8] Less than 18% of the dose is excreted as unchanged 21-desDFZ in the urine.[1] The mean terminal elimination half-life of 21-desDFZ ranges from 1.3 to 3 hours.[1][7]
Experimental Protocols
The pharmacokinetic parameters of 21-Desacetyldeflazacort have been determined through various clinical and in vitro studies. Below are detailed methodologies for key experiments.
Quantification of 21-Desacetyldeflazacort in Plasma
A common method for measuring 21-desDFZ in plasma is High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Plasma samples are typically prepared using a protein precipitation method. An organic solvent, such as acetonitrile, is added to the plasma sample to precipitate the proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. The mobile phase often consists of a mixture of acetonitrile, methanol, and a phosphate buffer (e.g., pH 7.0) in a specific ratio (e.g., 90:5:5 v/v/v).[11]
-
Detection: The eluent from the column is monitored by a UV detector at a specific wavelength, typically around 247 nm, to quantify the concentration of 21-desDFZ.[11] The retention time for the 21-desDFZ peak under these conditions is approximately 4.025 minutes.[11]
Workflow for quantifying 21-desDFZ in plasma via HPLC.
In Vitro Metabolism Studies
To investigate the metabolic profile of 21-desDFZ, in vitro studies using liver microsomes are conducted.
-
Incubation: 21-desDFZ is incubated with liver microsomes from different species (e.g., human, rat, dog, monkey) in the presence of NADPH, a necessary cofactor for CYP enzyme activity.[5]
-
Metabolite Identification: After a specific incubation period (e.g., 60 minutes), the reaction is stopped, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.[5] These studies have confirmed that 6β-OH-21-desDFZ is a major metabolite in human liver microsomes.[5]
Conclusion
21-Desacetyldeflazacort, the active metabolite of the prodrug deflazacort, exhibits a predictable pharmacokinetic profile characterized by rapid absorption and conversion, moderate protein binding, and elimination primarily through hepatic metabolism via CYP3A4. Its relatively short half-life and susceptibility to interactions with CYP3A4 modulators are important considerations in its clinical application. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of the pharmacokinetic properties of this important corticosteroid.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deflazacort - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The effect of food on the relative bioavailability of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
The Metabolism of Deflazacort to its Active 21-Desacetyl Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid prodrug with anti-inflammatory and immunosuppressive properties.[1] Its therapeutic activity is primarily mediated by its active metabolite, 21-desacetyldeflazacort (also known as 21-desDFZ or 21-OH deflazacort).[2][3] This technical guide provides an in-depth overview of the metabolic conversion of deflazacort to 21-desacetyldeflazacort, including the enzymes involved, pharmacokinetic parameters, and detailed experimental protocols for its study.
Metabolic Pathway
Deflazacort undergoes a rapid and extensive two-step metabolism. The initial activation step is followed by further inactivation and subsequent excretion.
Step 1: Activation to 21-Desacetyldeflazacort
Deflazacort is a prodrug that is quickly converted to its pharmacologically active metabolite, 21-desacetyldeflazacort, by plasma esterases following oral administration.[4][5] This conversion is essential for the drug's therapeutic effects.
Step 2: Metabolism of 21-Desacetyldeflazacort
The active metabolite, 21-desacetyldeflazacort, is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] This process leads to the formation of several inactive metabolites, with 6β-hydroxy-21-desacetyl deflazacort being a major circulating metabolite.[6][7] These inactive metabolites are then predominantly eliminated through urinary excretion.[2]
Quantitative Data: Pharmacokinetics
The pharmacokinetic properties of deflazacort and its active metabolite have been characterized in various populations. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour | [5] |
| Elimination Half-Life (t½) | 1.1 - 1.9 hours | [3] |
| Plasma Protein Binding | ~40% | [2] |
| Area Under the Curve (AUC) | 280 ng/mL*h (after 30 mg dose) | [8] |
| Maximum Concentration (Cmax) | 116 ng/mL (after 30 mg dose) | [8] |
Table 2: Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Special Populations
| Population | Key Findings | Reference |
| Pediatric (4-16 years) | No significant difference in pharmacokinetics compared to adults.[9] | [10] |
| Renal Impairment (Chronic Renal Failure) | Pharmacokinetic profile similar to individuals with normal renal function. No dose adjustment necessary.[11] | [11] |
| Hepatic Impairment (Moderate) | Pharmacokinetics not significantly affected. No dose adjustment necessary.[12] | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism of deflazacort.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the CYP3A4-mediated metabolism of 21-desacetyldeflazacort.
Materials:
-
21-desacetyldeflazacort
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar corticosteroid)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (final concentration typically 0.2-0.5 mg/mL) and 21-desacetyldeflazacort (at various concentrations to determine enzyme kinetics).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining 21-desacetyldeflazacort and the formation of its metabolites, such as 6β-hydroxy-21-desacetyl deflazacort.
Quantification of 21-Desacetyldeflazacort in Human Plasma by HPLC
This protocol outlines a typical HPLC method for the quantitative analysis of 21-desacetyldeflazacort in plasma samples obtained from pharmacokinetic studies.
Materials:
-
Human plasma samples
-
21-desacetyldeflazacort reference standard
-
Internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, and water (HPLC grade)
-
Formic acid or other modifiers for the mobile phase
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with or without a modifier like formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 244 nm) or mass spectrometry for higher sensitivity and selectivity.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the 21-desacetyldeflazacort reference standard.
-
Determine the concentration of 21-desacetyldeflazacort in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
The metabolism of deflazacort to its active metabolite, 21-desacetyldeflazacort, is a critical step for its therapeutic efficacy. This conversion is rapidly mediated by plasma esterases, followed by hepatic metabolism of the active metabolite primarily by CYP3A4. The pharmacokinetic profile of 21-desacetyldeflazacort is well-characterized and appears to be consistent across different patient populations, including children and individuals with renal or moderate hepatic impairment. The experimental protocols provided in this guide offer a framework for the continued investigation of deflazacort metabolism and its clinical implications. A thorough understanding of these metabolic pathways is essential for optimizing therapeutic strategies and ensuring patient safety.
References
- 1. ClinConnect | A Pharmacokinetic Study of Oral Deflazacort in Children [clinconnect.io]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of deflazacort in the rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Pharmacokinetics of deflazacort in renal transplanted and hemodialyzed children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deflazacort Monograph for Professionals - Drugs.com [drugs.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: Stability and Storage of 21-Desacetyldeflazacort-D5
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 21-Desacetyldeflazacort-D5, a deuterated analog of the active metabolite of Deflazacort. The information is intended for researchers, scientists, and professionals in drug development who handle this compound for analytical or research purposes.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | 21-desDFZ-d5 |
| Molecular Formula | C₂₃H₂₄D₅NO₅[1][2] |
| Molecular Weight | 404.51 g/mol [1][3] |
| Appearance | White to off-white solid[1] |
| Primary Use | For laboratory research purposes as a stable isotope-labeled internal standard.[4] |
Stability Profile
While detailed experimental stability studies are not publicly available, safety data sheets indicate that this compound is a stable compound under recommended storage conditions.[5] It is important to avoid contact with strong oxidizing agents, which could potentially lead to degradation.[5] For solutions, repeated freeze-thaw cycles should be avoided to prevent product inactivation.[1]
Recommended Storage Conditions
The longevity of this compound is dependent on whether it is stored in its solid form or as a solution. The following tables summarize the recommended conditions based on supplier data sheets.
Solid Form (Powder)
| Storage Temperature | Duration | Source |
| -20°C | 3 years | [1][3] |
| 4°C | 2 years | [1][3] |
In Solvent
When prepared as a stock solution, it is crucial to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]
| Storage Temperature | Duration | Source |
| -80°C | 6 months | [1][6] |
| -20°C | 1 month | [1][6] |
Shipping is typically done at room temperature in the continental US, though this may vary for other locations.[1][6]
Experimental Protocols
Detailed experimental protocols for stability-indicating assays of this compound are not provided in the publicly available literature or technical documents. For researchers needing to perform such studies, it is recommended to develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
A general workflow for such a study is outlined below.
Caption: A generalized workflow for a forced degradation study of this compound.
Handling and Safety
For safe handling of this compound, it is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Engineering controls such as a fume hood or other local exhaust ventilation should be used to minimize airborne exposure.[4] The toxicological properties of this deuterated compound have not been thoroughly investigated.[4]
Logical Flow for Storage and Use
The following diagram illustrates the recommended decision-making process for the storage and handling of this compound.
Caption: Decision tree for the storage and handling of this compound.
References
Technical Guide: 21-Desacetyldeflazacort-D5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 21-Desacetyldeflazacort-D5, the deuterated stable isotope-labeled internal standard for 21-Desacetyldeflazacort. 21-Desacetyldeflazacort is the primary active metabolite of the corticosteroid prodrug Deflazacort, which exerts anti-inflammatory and immunosuppressive effects. This guide covers the physicochemical properties, mechanism of action, and detailed experimental protocols for its application in bioanalytical assays. The information is intended to support research and development activities requiring precise quantification of Deflazacort's active metabolite in biological matrices.
Introduction
Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1] Following oral administration, it is rapidly metabolized by plasma esterases into its pharmacologically active metabolite, 21-Desacetyldeflazacort (21-desDFZ).[2][3] To accurately determine the pharmacokinetic profile and bioequivalence of Deflazacort, sensitive and specific analytical methods for the quantification of 21-desDFZ in biological fluids are essential. This compound is a deuterium-labeled derivative of 21-desDFZ, designed for use as an internal standard in mass spectrometry-based bioanalytical methods.[4] Its use ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[4]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a key reference for its handling and application.
| Property | Value | Reference |
| Chemical Name | 21-Desacetyl Deflazacort-D5 | [5][6] |
| CAS Number | 13649-57-5 | [5][6] |
| Unlabeled CAS | 13649-57-5 | [7][8] |
| Molecular Formula | C₂₃H₂₄D₅NO₅ | [2][5][6] |
| Molecular Weight | 404.51 g/mol | [8][9] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥98% | [5] |
| Parent Drug | Deflazacort | [6] |
| Category | Stable Isotope Labeled Reference Standard | [6] |
Mechanism of Action: Glucocorticoid Receptor Signaling
As the active metabolite of Deflazacort, 21-Desacetyldeflazacort functions as a glucocorticoid receptor (GR) agonist.[2][5][10] The mechanism involves a classical genomic signaling pathway that modulates the transcription of target genes.
The key steps are:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. 21-desDFZ diffuses into the cell and binds to the ligand-binding domain of the GR.[7][8]
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[8]
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11] This interaction can either enhance or suppress gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and TNF-α.[6][11]
Application in Bioanalysis
This compound is primarily used as an internal standard for the quantification of 21-Desacetyldeflazacort in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Representative Experimental Protocol: LC-MS/MS Quantification
This section outlines a typical workflow for the analysis of 21-Desacetyldeflazacort in human plasma.
Methodology:
-
Sample Preparation:
-
To a 250 µL aliquot of human plasma, add the internal standard (this compound).
-
Option A: Protein Precipitation: Add a precipitating agent (e.g., acetonitrile), vortex, and centrifuge to pellet proteins.[3]
-
Option B: Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and internal standard.[12][13][14]
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Perform separation on a C18 reversed-phase column.[12][13]
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid is typically used.
-
Ionization: Electrospray ionization (ESI) in positive mode.[3]
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 21-Desacetyldeflazacort and this compound.
-
Quantitative and Pharmacokinetic Data
The use of this compound allows for the reliable determination of key pharmacokinetic parameters of the active metabolite.
Table 1: Representative Bioanalytical Method Parameters
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | [13][14] |
| Linear Range | 0.5 - 100 ng/mL | [13][15] |
| Sample Volume | 250 µL | [13][15] |
| Extraction Method | Solid-Phase Extraction | [12][13] |
Table 2: Pharmacokinetic Parameters of 21-Desacetyldeflazacort in Healthy Adults
| Parameter | Value | Condition | Reference |
| Tmax (Median) | ~1 hour | Fasted state | [2][3] |
| Cmax | 19.8 ± 7.5 ng/mL | 6 mg oral dose | [16] |
| AUC(0-inf) | 64.9 ± 20.8 ng·h/mL | 6 mg oral dose | [16] |
| Elimination Half-life (t½) | 1.3 - 2.4 hours | [16][17] | |
| Plasma Protein Binding | ~40% | [2][3] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [8][9] |
| Powder | 4°C | 2 years | [8][9] |
| In Solvent | -80°C | 6 months | [8][9] |
| In Solvent | -20°C | 1 month | [8][9] |
Conclusion
This compound is an indispensable tool for the accurate quantification of 21-Desacetyldeflazacort in preclinical and clinical studies. Its stable isotope-labeled nature makes it the ideal internal standard for LC-MS/MS assays, enabling robust and reliable data collection for pharmacokinetic and bioequivalence assessments of Deflazacort. This guide provides the foundational technical information required for its effective implementation in a research or drug development setting.
References
- 1. Deflazacort: MedlinePlus Drug Information [medlineplus.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Deflazacortum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 16. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 21-Desacetyldeflazacort-D5
This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic context, and analytical considerations for 21-Desacetyldeflazacort-D5. This information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their studies.
Core Properties
This compound is the deuterated form of 21-Desacetyldeflazacort, which is the principal active metabolite of the corticosteroid prodrug, Deflazacort.[1] Due to its nature as a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices.[2] Deuteration can sometimes influence the pharmacokinetic profile of a drug, a factor to consider in experimental design.[1]
Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₄D₅NO₅ | [1] |
| Molecular Weight | 404.51 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMF (≥30 mg/mL) and DMSO (≥30 mg/mL); sparingly soluble in Ethanol (≥1 mg/mL) | [1] |
| IUPAC Name | (4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one | |
| Melting Point | Not available | [3][4] |
| Boiling Point | Not available | [3][4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Metabolic Pathway and Mechanism of Action
Deflazacort, an inactive prodrug, undergoes rapid and extensive metabolism in the body. The first key step is its conversion by plasma esterases to the pharmacologically active metabolite, 21-Desacetyldeflazacort.[5] This active metabolite is then further metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6]
The mechanism of action for 21-Desacetyldeflazacort involves its function as a glucocorticoid receptor agonist.[1] The binding of the ligand to the cytoplasmic glucocorticoid receptor (GR) initiates a signaling cascade.
Glucocorticoid Receptor Signaling Pathway
The binding of 21-Desacetyldeflazacort to the glucocorticoid receptor triggers a conformational change in the receptor. This leads to the dissociation of chaperone proteins and allows the receptor-ligand complex to translocate to the nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of target genes.[6][7] This process results in the anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[5]
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not publicly available, a general approach can be inferred from synthetic routes for related corticosteroids and the non-deuterated analog. The introduction of deuterium atoms would likely involve the use of deuterated starting materials or reagents at appropriate steps in the synthesis.
For analytical purposes, methods developed for the quantification of 21-Desacetyldeflazacort in biological matrices can be adapted for the D5 variant, primarily using it as an internal standard.
Proposed Analytical Workflow for Quantification in Plasma
A common and highly sensitive method for the quantification of 21-Desacetyldeflazacort is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The use of this compound as an internal standard is crucial for accurate and precise quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
Methodology Outline:
-
Sample Preparation: A known amount of this compound is added as an internal standard to a plasma sample.
-
Extraction: The analyte and internal standard are extracted from the plasma matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.
-
Concentration: The solvent from the extraction step is evaporated, and the residue is reconstituted in a suitable mobile phase.
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 column, to separate the analyte from other components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both 21-Desacetyldeflazacort and its D5-labeled internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to determine the concentration of 21-Desacetyldeflazacort in the original sample by comparison to a calibration curve.
Safety and Handling
Based on the Safety Data Sheet (SDS) for this compound, the toxicological properties have not been thoroughly investigated.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be done in a well-ventilated area.[3] The SDS for the non-deuterated 21-Desacetyldeflazacort indicates potential for reproductive toxicity and organ damage through prolonged or repeated exposure.[4]
Conclusion
This compound is an essential tool for the accurate quantification of the active metabolite of Deflazacort in research and clinical settings. While detailed experimental data for some of its physical properties are not widely published, its chemical characteristics and biological mechanism of action are well-understood within the context of glucocorticoid receptor signaling. The analytical methods established for its non-deuterated counterpart provide a solid foundation for its application as an internal standard in quantitative bioanalysis. As with any chemical substance, appropriate safety measures should be strictly adhered to during its handling and use.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. esschemco.com [esschemco.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
21-Desacetyldeflazacort-D5 material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data of 21-Desacetyldeflazacort-D5
Introduction
This compound is the deuterium-labeled form of 21-Desacetyldeflazacort, the active metabolite of the corticosteroid prodrug Deflazacort.[1][2] Deflazacort is utilized for its anti-inflammatory and immunosuppressive properties.[3] The introduction of deuterium atoms into the molecule makes this compound a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies to trace the metabolic fate of the drug.[4][] This guide provides a comprehensive overview of the material safety data, physicochemical properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid.[6] Its fundamental properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (4R,8S,9S,11S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-6,14,17-trien-16-one[7] |
| Molecular Formula | C₂₃H₂₄D₅NO₅[4][6] |
| Molecular Weight | 404.51 g/mol [4][6][7] |
| Unlabeled CAS Number | 13649-57-5[4][6] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Solid, White to off-white[6] |
| XLogP3 | 1.4[7] |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
Table 3: Solubility Data for this compound
| Solvent | Solubility |
| DMF | ≥ 30 mg/mL (74.16 mM)[4][6] |
| DMSO | ≥ 30 mg/mL (74.16 mM)[4][6] |
| Ethanol | ≥ 1 mg/mL (2.47 mM)[4][6] |
Safety and Handling
The safe handling of this compound is crucial in a laboratory setting. While specific toxicological properties of the deuterated compound have not been thoroughly investigated, the data for the unlabeled parent compound, 21-Desacetyldeflazacort, provides guidance.[8]
Table 4: Hazard Identification for 21-Desacetyldeflazacort (Unlabeled)
| Hazard Class | GHS Classification |
| Reproductive Toxicity | H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[9] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure.[9] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Use in a well-ventilated area, preferably with local exhaust ventilation.[10]
-
Eye/Face Protection: Wear safety glasses with side-shields.[10]
-
Skin Protection: Handle with gloves and wear a lab coat.[10]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[8]
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact: Wash off with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[9]
-
Ingestion: Seek medical advice immediately.[8]
Table 5: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[4][6] |
| Powder | 4°C | 2 years[4][6] |
| In Solvent | -80°C | 6 months[4][6] |
| In Solvent | -20°C | 1 month[4][6] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Deflazacort is a prodrug that is rapidly converted to its active metabolite, 21-Desacetyldeflazacort, by plasma esterases.[1][3] 21-Desacetyldeflazacort exerts its anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[3]
Upon entering the cell, 21-Desacetyldeflazacort binds to the GR in the cytoplasm. This binding event causes the dissociation of accessory proteins and allows the ligand-receptor complex to translocate into the nucleus.[11][12] Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes.[11] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[11]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols and Applications
Deuterium-labeled compounds like this compound are primarily used as internal standards in analytical chemistry, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[][13] The deuterium labeling provides a mass shift that allows for clear differentiation from the unlabeled endogenous or administered compound in mass spectrometry (MS) analysis, without significantly altering the chemical properties.[14]
General Experimental Workflow for Pharmacokinetic Analysis using LC-MS/MS
A typical experimental protocol involves co-administering the unlabeled drug with a known amount of the deuterated analog (this compound) to biological samples. These samples are then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Biological samples (e.g., plasma, urine) are collected at various time points after drug administration. A known concentration of this compound is spiked into each sample as an internal standard. Proteins are then precipitated, and the supernatant is extracted.
-
LC Separation: The extracted sample is injected into a liquid chromatography system to separate the analyte (21-Desacetyldeflazacort) and the internal standard (this compound) from other matrix components.
-
MS/MS Detection: The separated compounds are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
-
Quantification: The concentration of the unlabeled drug in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
References
- 1. Deflazacort - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. 21-Desacetyl Deflazacort-D5 major | C23H29NO5 | CID 154731449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. esschemco.com [esschemco.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. echemi.com [echemi.com]
- 11. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hwb.gov.in [hwb.gov.in]
- 14. pubs.acs.org [pubs.acs.org]
The Role of 21-Desacetyldeflazacort-D5 in Modern Pharmacokinetic Bioanalysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 21-Desacetyldeflazacort-D5 as an internal standard in pharmacokinetic assays for the quantification of 21-desacetyldeflazacort, the active metabolite of the corticosteroid prodrug deflazacort. This document details the underlying principles, experimental protocols, and data validation for a robust bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of Deuterated Internal Standards
In the realm of pharmacokinetic (PK) studies, accurate quantification of drug molecules and their metabolites in biological matrices is paramount. LC-MS/MS has emerged as the gold standard for such bioanalysis due to its high sensitivity and selectivity. A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice.
This compound is a deuterated form of the active metabolite of deflazacort. The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically identical to the analyte but has a different mass. This property allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The use of a deuterated internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the assay.
Metabolic Pathway of Deflazacort
Deflazacort is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 21-desacetyldeflazacort (also known as 21-hydroxydeflazacort). This conversion is primarily mediated by esterases in the plasma. 21-desacetyldeflazacort is then further metabolized in the liver, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme, into inactive metabolites that are subsequently eliminated.
Metabolic conversion of Deflazacort to its active and inactive forms.
Bioanalytical Method for 21-Desacetyldeflazacort Quantification
The following is a detailed experimental protocol for the quantification of 21-desacetyldeflazacort in human plasma using this compound as an internal standard. This method is based on established and validated LC-MS/MS procedures.[1]
Experimental Workflow
The overall workflow of the bioanalytical method involves sample preparation, chromatographic separation, and mass spectrometric detection.
Workflow of the bioanalytical method for 21-desacetyldeflazacort.
Materials and Reagents
-
Analytes: 21-Desacetyldeflazacort, this compound (Internal Standard)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Deionized water
-
Plasma: Drug-free human plasma with K3EDTA as anticoagulant
-
SPE Cartridges: Oasis HLB (30 mg, 1 cc) or equivalent
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw plasma samples to room temperature.
-
To 250 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 250 µL of 2% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 series HPLC or equivalent
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase: Acetonitrile : 5 mM Ammonium Formate (pH 3.5) (60:40 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 4 minutes
Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
21-Desacetyldeflazacort: m/z 400.2 → 358.2
-
This compound (IS): m/z 405.2 → 363.2
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Declustering Potential (DP): 60 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 25 V
-
Collision Cell Exit Potential (CXP): 10 V
-
Principle of Quantification with a Deuterated Internal Standard
The quantification of 21-desacetyldeflazacort is based on the ratio of the peak area of the analyte to that of the deuterated internal standard. Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample processing and analysis. Any loss of analyte during extraction or variability in ionization will be mirrored by the internal standard. This normalization results in a highly accurate and precise measurement of the analyte concentration.
Principle of quantification using a deuterated internal standard.
Method Validation and Quantitative Data
A bioanalytical method must be rigorously validated to ensure its reliability. The following tables summarize the key validation parameters for a typical LC-MS/MS assay for 21-desacetyldeflazacort.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method is established by analyzing a series of calibration standards. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
Precision and Accuracy
Precision refers to the closeness of repeated measurements, while accuracy reflects the closeness of the measured value to the true value. These are assessed using quality control (QC) samples at different concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ QC | 0.5 | < 15 | < 15 | 80 - 120 | 80 - 120 |
| Low QC | 1.5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium QC | 48 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High QC | 72 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Data presented as typical acceptance criteria based on the findings of Karthikeyan et al. (2013).[1] |
Recovery and Matrix Effect
Recovery is the efficiency of the extraction process. The matrix effect is the influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard.
| Parameter | 21-Desacetyldeflazacort | This compound (IS) |
| Mean Extraction Recovery | 80 - 95%[1] | Consistent with analyte |
| Matrix Effect | Minimal and compensated by IS | Minimal |
| Data based on the findings of Karthikeyan et al. (2013).[1] |
Stability
The stability of the analyte in the biological matrix must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temperature) | 4.5 hours | 85 - 115[1] |
| Freeze-Thaw Cycles | 3 cycles | 85 - 115[1] |
| Long-term Storage (-80°C) | 42 days | 85 - 115[1] |
| Autosampler (5°C) | 25 hours | 85 - 115[1] |
| Data based on the findings of Karthikeyan et al. (2013).[1] |
Conclusion
The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of the active metabolite of deflazacort in pharmacokinetic assays. The detailed LC-MS/MS protocol and validation data presented in this guide demonstrate the suitability of this approach for generating high-quality data in drug development and clinical research. The inherent advantages of using a stable isotope-labeled internal standard, such as the effective correction for analytical variability, make it an indispensable tool for modern bioanalysis.
References
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of 21-Desacetyldeflazacort
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 21-desacetyldeflazacort, the active metabolite of deflazacort, in human plasma. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique for bioanalysis.
Introduction
Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties.[1][2] Following administration, it is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyldeflazacort (21-desDFZ).[1][3][4][5] Accurate and reliable quantification of 21-desDFZ in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This document outlines a validated LC-MS/MS method for the determination of 21-desacetyldeflazacort in human plasma. The protocol includes sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method validation parameters.
Physicochemical Properties of 21-Desacetyldeflazacort
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C23H29NO5 | [6][7] |
| Molecular Weight | 399.48 g/mol | [6][7] |
| Appearance | White to Off-White Solid | [7][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [8] |
| Stability | Hygroscopic | [7][8] |
LC-MS/MS Method for Quantification in Human Plasma
This section details a sensitive and specific LC-MS/MS method for the quantification of 21-desacetyldeflazacort in human plasma.[2][3][9]
Experimental Workflow
The overall experimental workflow for the analysis of 21-desacetyldeflazacort in human plasma is depicted below.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. jddtonline.info [jddtonline.info]
- 6. 21-Desacetyldeflazacort | C23H29NO5 | CID 3081431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 21-Desacetyl Deflazacort | CymitQuimica [cymitquimica.com]
- 8. 21-DESACETYL DEFLAZACORT | 13649-57-5 [amp.chemicalbook.com]
- 9. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of 21-Desacetyldeflazacort-D5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 21-Desacetyldeflazacort-D5 as an internal standard in the quantitative analysis of 21-desacetyldeflazacort, the active metabolite of Deflazacort, in biological matrices. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.[1][2][3][4]
Introduction
Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1][2][3][4] It is a prodrug that is rapidly converted in the body to its pharmacologically active metabolite, 21-desacetyldeflazacort.[5] Accurate quantification of 21-desacetyldeflazacort in biological samples such as plasma is crucial for pharmacokinetic and bioequivalence studies.[3][6]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[7] This is because a deuterated internal standard has nearly identical physicochemical properties to the analyte of interest, ensuring similar behavior during sample extraction, chromatography, and ionization.[7] This minimizes variability and improves the accuracy and precision of the analytical method.[8]
Principle of the Method
The method is based on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample (e.g., plasma) before any sample processing steps.[8] The internal standard and the endogenous analyte are then extracted together from the sample matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Following extraction, the sample is analyzed by LC-MS/MS. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Materials and Reagents
-
Analytes: 21-desacetyldeflazacort, this compound
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm or higher)
-
Biological Matrix: Human plasma (or other relevant biological fluid)
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB)
-
Reagents for LLE (if applicable): Ethyl acetate, Diethyl ether
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 21-desacetyldeflazacort and this compound and dissolve each in 1 mL of methanol to prepare individual primary stock solutions. Store at -20°C.[1]
-
Working Standard Solutions: Prepare serial dilutions of the 21-desacetyldeflazacort primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of, for example, 5 µg/mL.[1] The optimal concentration should be determined during method development.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of 21-desacetyldeflazacort to achieve a series of concentrations for the calibration curve. A typical range might be 0.5 to 100 ng/mL.[1][3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. For example, 1.5 ng/mL (low), 48 ng/mL (medium), and 72 ng/mL (high).[1]
Sample Preparation (Solid-Phase Extraction)
The following is a general protocol for solid-phase extraction. Optimization may be required.
-
Thaw plasma samples at room temperature.
-
To 250 µL of each plasma sample (calibration standards, QCs, and unknown samples), add 10 µL of the this compound internal standard working solution (e.g., 5 µg/mL).[1]
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 0.5 mL of 50% methanol in water.[1]
-
Elute the analyte and internal standard with 0.5 mL of a 1:1 mixture of methanol and acetonitrile.[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 80:20 acetonitrile:water).[1]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The protonated molecule [M+H]+ for 21-desacetyldeflazacort is m/z 400.06.[1] The exact m/z will depend on the instrument's mass accuracy.
-
For this compound, the [M+H]+ would be approximately m/z 405.
-
The product ions for fragmentation need to be determined by infusing the individual compounds into the mass spectrometer. A common fragment for 21-desacetyldeflazacort is m/z 123.91.[1]
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of 21-desacetyldeflazacort, which would be expected when using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][3] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 48 | < 15 | < 15 | 85 - 115 |
| High | 72 | < 15 | < 15 | 85 - 115 |
Data are representative and should be established for each specific assay.
Table 3: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | ~80 |
| Medium | 48 | ~85 |
| High | 72 | ~92 |
| Internal Standard | - | ~77 |
Recovery data is based on a study of 21-desacetyldeflazacort. Similar and consistent recovery is expected for the deuterated internal standard.
Mandatory Visualization
Caption: Workflow for the quantification of 21-desacetyldeflazacort.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 21-Desacetyldeflazacort Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 21-desacetyldeflazacort, the active metabolite of deflazacort, for bioanalytical analysis. Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive effects.[1][2] It is an inactive prodrug that is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyldeflazacort.[1][2][3] Accurate quantification of 21-desacetyldeflazacort in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
The following sections detail various sample preparation techniques, including Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE), which are essential for removing interfering substances and concentrating the analyte prior to analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Overview of Sample Preparation Techniques
The choice of sample preparation technique depends on several factors, including the nature of the biological matrix (e.g., plasma, urine), the required sensitivity of the assay, sample throughput needs, and the availability of instrumentation.
-
Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved assay sensitivity.[1] SPE is amenable to automation for high-throughput applications.
-
Protein Precipitation (PP): A simple and rapid technique suitable for high-throughput analysis. While less clean than SPE, it is often sufficient for robust LC-MS/MS methods.[3]
-
Liquid-Liquid Extraction (LLE): A classic extraction technique that offers good cleanup for many analytes. However, it can be more labor-intensive and use larger volumes of organic solvents compared to SPE.[1]
II. Experimental Protocols
A. Solid-Phase Extraction (SPE) Protocol for Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantification of 21-desacetyldeflazacort in human plasma.[1][4]
Materials:
-
Human plasma (with K3EDTA as anticoagulant)[1]
-
21-desacetyldeflazacort reference standard
-
Internal standard (IS), e.g., prednisolone[1] or d3-21-desacetyl deflazacort[3]
-
Methanol (LC-MS grade)[1]
-
Acetonitrile (HPLC gradient grade)[1]
-
Formic acid (puriss grade)[1]
-
Purified water (Milli-Q or equivalent)[1]
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of purified water to remove polar interferences.
-
Apply vacuum to dry the cartridge for approximately 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Apply a gentle vacuum to collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
B. Protein Precipitation (PP) Protocol for Human Plasma
This protocol is a rapid and simple method for the extraction of 21-desacetyldeflazacort from plasma.[3]
Materials:
-
Human plasma (with EDTA as anticoagulant)[3]
-
21-desacetyldeflazacort reference standard
-
Internal standard (IS), e.g., d3-21-desacetyl deflazacort[3]
-
Acetonitrile (HPLC grade)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add three volumes of cold acetonitrile to the plasma sample (e.g., 300 µL of acetonitrile for 100 µL of plasma).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample or a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
C. Liquid-Liquid Extraction (LLE) Protocol
While less commonly reported in recent literature for 21-desacetyldeflazacort, LLE remains a viable option.[1]
Materials:
-
Human plasma
-
21-desacetyldeflazacort reference standard
-
Internal standard (IS)
-
Diethyl ether (or other suitable water-immiscible organic solvent)[5]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette an aliquot of plasma into a glass tube.
-
Add the internal standard.
-
-
Extraction:
-
Add a specified volume of diethyl ether (e.g., 1 mL).
-
Vortex for 5-10 minutes to ensure efficient extraction.
-
-
Phase Separation:
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
III. Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation methods for 21-desacetyldeflazacort analysis.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Analyte | 21-desacetyldeflazacort | 21-desacetyldeflazacort |
| Matrix | Human Plasma | Human Plasma |
| Recovery | 80.50% - 92.36%[1] | Not explicitly stated, but method was validated.[3] |
| Mean Recovery | 85.82% ± 7.01%[1] | - |
| Matrix Effect | -3.35%[1] | Not explicitly stated, but method was validated.[3] |
| Linearity Range | 0.5 - 100 ng/mL[1][2] | Not explicitly stated, but method was validated.[3] |
| LLOQ | 0.5 ng/mL[1][2] | Not explicitly stated, but method was validated.[3] |
| Sample Volume | 250 µL[1][2] | Not explicitly stated.[3] |
IV. Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for sample preparation and analysis of 21-desacetyldeflazacort.
Caption: General workflow for 21-desacetyldeflazacort sample preparation and analysis.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
References
Application Notes and Protocols for the Chromatographic Separation of Deflazacort and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties. Following administration, it is rapidly converted by plasma esterases into its pharmacologically active metabolite, 21-desacetyldeflazacort (21-desDFZ), also known as 21-hydroxydeflazacort.[1][2][3][4][5] This active metabolite is further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into inactive forms such as 6-beta-hydroxy-21-desacetyl deflazacort.[4][6] Accurate and robust analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of deflazacort and its metabolites.
This document provides detailed application notes and protocols for the chromatographic separation and quantification of deflazacort and its primary active metabolite, 21-desacetyldeflazacort, in biological matrices, primarily human plasma. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Metabolic Pathway of Deflazacort
The metabolic conversion of deflazacort to its active and inactive forms is a key consideration in its analysis. The pathway illustrates the transformation from the prodrug to the active metabolite and its subsequent inactivation.
References
- 1. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of deflazacort metabolites II and III, cortisol, cortisone, prednisolone and prednisone in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application of 21-Desacetyldeflazacort-D5 in Clinical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 21-Desacetyldeflazacort-D5 in clinical research. The primary application of this stable isotope-labeled compound is as an internal standard (IS) for the quantitative bioanalysis of 21-desacetyldeflazacort, the pharmacologically active metabolite of the corticosteroid deflazacort. Its use is critical for accurate pharmacokinetic and bioequivalence studies.
Introduction
Deflazacort is a glucocorticoid prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyldeflazacort (21-DFZ). To accurately determine the concentration of 21-DFZ in biological matrices such as plasma, a robust and reliable analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in LC-MS/MS-based quantification. It mimics the analyte's chemical and physical properties during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, thereby ensuring the accuracy and precision of the results.[1]
Principle of Stable Isotope-Labeled Internal Standard
The core principle behind using this compound is that it behaves nearly identically to the unlabeled 21-desacetyldeflazacort throughout the analytical process. However, due to its higher mass, it can be distinguished by the mass spectrometer.
Experimental Protocol: Quantification of 21-Desacetyldeflazacort in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of 21-desacetyldeflazacort in human plasma and incorporates the use of this compound as the internal standard.
Materials and Reagents
-
Analytes: 21-Desacetyldeflazacort, this compound (Internal Standard)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (HPLC gradient grade), Formic acid (AR grade)
-
Reagents: Purified water, K3EDTA human plasma
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 21-desacetyldeflazacort and this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration curve standards and quality control (QC) samples by diluting the stock solutions with a 50:50 water:methanol mixture.
-
Internal Standard Working Solution: Prepare a 5.0 µg/mL working solution of this compound in the same diluent.
Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquot 250 µL of human plasma sample into a centrifuge tube.
-
Add 10 µL of the 5.0 µg/mL this compound internal standard working solution and vortex for 10 seconds.
-
Condition a polymeric SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Reversed-phase C18 column |
| Mobile Phase | Acetonitrile and Formic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Dwell Time | 200 ms |
| Resolution | Unit |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) (m/z) |
| 21-Desacetyldeflazacort | 400.06 | 123.91 |
| This compound (IS) | 405.5 | 123.91 |
Note: The precursor ion for the D5 internal standard is calculated based on its molecular weight of 404.51 g/mol . The product ion is expected to be the same as the unlabeled compound as the deuterium labels are not on the fragmented portion.
Method Validation Parameters
The following quantitative data is based on a validated method and demonstrates the performance characteristics of this type of assay.[1]
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery of 21-DFZ | 85.82% |
| Mean Recovery of Internal Standard | 76.94% |
Signaling Pathways and Logical Relationships
The primary role of this compound is analytical, not pharmacological. Therefore, it does not directly interact with signaling pathways. The logical relationship is its use as a surrogate for the analyte of interest in bioanalysis.
Conclusion
This compound is an indispensable tool in the clinical development of deflazacort. Its application as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of the active metabolite, 21-desacetyldeflazacort, in biological samples. The protocol and data presented here provide a comprehensive guide for researchers and drug development professionals to implement this robust bioanalytical strategy in their clinical research programs.
References
Bioanalytical Method Validation for 21-Desacetyldeflazacort using 21-Desacetyldeflazacort-D5 Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties. Following administration, it is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyldeflazacort.[1] Accurate quantification of 21-desacetyldeflazacort in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a detailed protocol for the validation of a bioanalytical method for the determination of 21-desacetyldeflazacort in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 21-Desacetyldeflazacort-D5 as an internal standard. The method is validated in accordance with FDA and EMA guidelines.[2][3]
Metabolic Pathway of Deflazacort
Deflazacort is an inactive prodrug that undergoes rapid metabolism to its active form. The primary metabolic pathway involves the hydrolysis of the acetyl group at the C21 position by plasma esterases to form 21-desacetyldeflazacort. This active metabolite is then further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to various inactive hydroxylated metabolites, with 6β-hydroxy-21-desacetyldeflazacort being a major product.[2]
Caption: Metabolic activation of Deflazacort.
Experimental Protocols
This section provides detailed protocols for the quantification of 21-desacetyldeflazacort in human plasma.
Materials and Reagents
-
Analytes: 21-Desacetyldeflazacort, this compound (Internal Standard)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Deionized water, Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC System or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
Liquid Chromatography Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification of 21-desacetyldeflazacort and its internal standard. The transition for this compound is proposed based on the known transition of the unlabeled analyte and the principles of mass spectrometry with stable isotope-labeled standards.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 21-Desacetyldeflazacort | 400.2 | 124.1 |
| This compound (IS) | 405.2 | 124.1 |
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 21-desacetyldeflazacort and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the 21-desacetyldeflazacort stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.
Sample Preparation (Solid-Phase Extraction - SPE)
The following workflow outlines the solid-phase extraction procedure for plasma samples.
Caption: Solid-Phase Extraction Workflow.
Method Validation Results
The bioanalytical method was validated according to regulatory guidelines, and the key parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL for 21-desacetyldeflazacort in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted linear regression (1/x²) was used.
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |
| LQC | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 75 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery of 21-desacetyldeflazacort and the matrix effect were assessed at LQC and HQC levels.
| Parameter | LQC | HQC |
| Extraction Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 |
Stability
The stability of 21-desacetyldeflazacort was evaluated under various storage and handling conditions. The analyte was considered stable if the mean concentration was within ±15% of the nominal concentration.
| Stability Condition | Duration | Temperature | Result |
| Bench-top | 6 hours | Room Temperature | Stable |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | Stable |
| Long-term | 30 days | -80°C | Stable |
| Autosampler | 24 hours | 10°C | Stable |
Conclusion
The described LC-MS/MS method for the quantification of 21-desacetyldeflazacort in human plasma using this compound as an internal standard is sensitive, specific, accurate, and precise. The method has been successfully validated over a clinically relevant concentration range and is suitable for use in pharmacokinetic and other clinical studies. The detailed protocols and validation data presented in this application note provide a robust framework for the bioanalysis of 21-desacetyldeflazacort in a research or drug development setting.
References
Troubleshooting & Optimization
21-Desacetyldeflazacort-D5 LC-MS/MS Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing a 21-Desacetyldeflazacort-D5 LC-MS/MS assay.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Poor Peak Shape or Tailing for 21-Desacetyldeflazacort and/or its D5 Internal Standard
-
Question: My chromatographic peaks for 21-Desacetyldeflazacort and/or this compound are showing significant tailing or are broad. What are the likely causes and how can I fix this?
-
Answer: Poor peak shape is a common issue in LC-MS/MS analysis and can often be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Column Health: The analytical column is a primary suspect.
-
Action: Flush the column with a strong solvent mixture (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to remove potential contaminants. If performance does not improve, consider replacing the column. It is also good practice to use a guard column to protect the analytical column.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Action: Ensure the mobile phase pH is appropriate for the analyte. For corticosteroids like 21-Desacetyldeflazacort, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is common.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Action: Dilute your sample and reinject. If peak shape improves, optimize the sample concentration.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or other components of the LC system.
-
Action: Try a different column chemistry (e.g., a column with end-capping) or adjust the mobile phase composition by adding a small amount of a competitor for the active sites, such as a different organic modifier.
-
-
Issue 2: Low Signal Intensity or Sensitivity
-
Question: I am observing a very low signal for my analyte and/or internal standard. What steps can I take to improve sensitivity?
-
Answer: Low signal intensity can be a result of issues with the sample preparation, chromatography, or the mass spectrometer itself.
-
Sample Preparation and Extraction: Inefficient extraction will lead to low recovery and thus low signal. A comparison of different extraction methods can be seen in the table below.
-
Action: Optimize your sample preparation method. Solid-phase extraction (SPE) often yields cleaner extracts and better recovery compared to liquid-liquid extraction (LLE).[1] Ensure your SPE protocol is optimized for corticosteroids.
-
-
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean Recovery of 21-Desacetyldeflazacort | 75-85% | 85-95% |
| Matrix Effect | Moderate to High | Low to Moderate |
| Sample Throughput | Lower | Higher |
Issue 3: High Background Noise or Interferences
-
Question: My chromatograms have a high background, and I am seeing interfering peaks near my analyte of interest. How can I reduce this noise?
-
Answer: High background noise can mask your analyte's signal and affect quantification.
-
Sample Clean-up: The most common cause is insufficient sample clean-up, leading to matrix effects.
-
Action: As mentioned previously, switching from LLE to a well-developed SPE method can significantly reduce matrix components.[1]
-
-
Chromatographic Separation: Inadequate separation can lead to co-elution of interferences.
-
Action: Optimize your chromatographic gradient to better separate the analyte from interfering compounds. Increasing the run time or using a column with a different selectivity can help. Differential Mobility Spectrometry (DMS) can also be used as an orthogonal separation technique to reduce interferences.[2]
-
-
Mass Spectrometry Specificity: Ensure your MRM transitions are specific to your analyte.
-
Action: Verify the specificity of your precursor and product ions. If necessary, select alternative transitions that are less prone to interference.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used?
A1: A stable isotope-labeled internal standard, such as a deuterated one, is considered the gold standard for quantitative LC-MS/MS analysis.[3] It has a chemical structure nearly identical to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.[3] This allows it to compensate for variations in these steps, leading to more accurate and precise quantification.[3]
Q2: My results are inconsistent when using the D5 internal standard. What could be the cause?
A2: While deuterated internal standards are generally reliable, they can sometimes present challenges.
-
Chromatographic Separation from Analyte: In some cases, the deuterated standard can elute slightly earlier or later than the non-deuterated analyte.[4] If this separation occurs in a region of variable ion suppression, it can lead to inaccurate quantification.[5]
-
Solution: Check for any separation between the analyte and internal standard peaks. If observed, adjust the chromatography to ensure they co-elute as closely as possible.
-
-
Isotopic Instability: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, particularly under certain pH or temperature conditions.[4]
-
Solution: Investigate the stability of the D5 internal standard in your sample processing and storage conditions. Ensure the position of the deuterium labels is on a stable part of the molecule.
-
-
Purity of the Internal Standard: The internal standard itself could be a source of the non-deuterated analyte.
-
Solution: Check the certificate of analysis for your this compound to confirm its isotopic purity.
-
Q3: What are the optimal mass spectrometric parameters for 21-Desacetyldeflazacort analysis?
A3: Optimal parameters can vary between instruments. However, for corticosteroids like 21-Desacetyldeflazacort, analysis is typically performed in positive electrospray ionization (ESI) mode. You will need to perform infusion experiments to determine the best precursor ion (e.g., [M+H]+) and the most abundant and specific product ions for your instrument.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for the analysis of 21-desacetyldeflazacort in human plasma.[1][6]
-
Sample Pre-treatment: To 250 µL of plasma, add 25 µL of the this compound internal standard working solution. Vortex for 30 seconds. Add 500 µL of 4% phosphoric acid and vortex for another 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. myadlm.org [myadlm.org]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Quantification of 21-Desacetyldeflazacort
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of 21-desacetyldeflazacort, the active metabolite of deflazacort, in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 21-desacetyldeflazacort?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as 21-desacetyldeflazacort, by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1][2][3][4][5] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[1][3] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[6][7]
Q2: What are the common signs of matrix effects in my LC-MS/MS analysis of 21-desacetyldeflazacort?
A2: Common indicators of matrix effects include:
-
Poor reproducibility between replicate injections.
-
Inaccurate results for quality control (QC) samples.
-
Non-linear calibration curves.
-
Signal suppression or enhancement when comparing the analyte response in matrix versus a neat solution.[4]
-
Drifting instrument response over the course of an analytical run.
Q3: How can I qualitatively and quantitatively assess matrix effects for 21-desacetyldeflazacort?
A3: You can assess matrix effects using the following methods:
-
Qualitative Assessment (Post-Column Infusion): A constant flow of a standard solution of 21-desacetyldeflazacort is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal fluctuation at the retention time of the analyte indicates the presence of matrix effects.[4]
-
Quantitative Assessment (Post-Extraction Spike): The response of 21-desacetyldeflazacort is compared in two sets of samples. Set A consists of the analyte spiked into a blank, extracted matrix. Set B contains the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and mitigating matrix effects during the analysis of 21-desacetyldeflazacort.
Problem: Inconsistent and inaccurate results for 21-desacetyldeflazacort quantification.
The following diagram illustrates a logical workflow for troubleshooting these issues.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 21-Desacetyldeflazacort Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 21-desacetyldeflazacort, with a specific focus on improving peak shape.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems such as tailing, fronting, and broadening.
Question: My 21-desacetyldeflazacort peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system. Here’s a step-by-step troubleshooting approach:
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic sites on the 21-desacetyldeflazacort molecule, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with the analyte. A buffer is recommended to maintain a stable pH.[1][2][3]
-
Solution 2: Use a Competitor Additive: Adding a small amount of a basic compound (e.g., triethylamine) to the mobile phase can competitively bind to the active silanol sites.
-
Solution 3: Employ an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to minimize exposed silanols. Consider using a column with this feature.[4][5]
-
Solution 4: Consider a Different Stationary Phase: A column with a different chemistry, such as one with a charged surface or a phenyl-hexyl ligand, can reduce secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[6]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[1][7]
-
Solution 1: Backflush the Column: Reversing the column flow can dislodge particulates from the inlet frit.[1][6]
-
Solution 2: Implement a Column Regeneration Procedure: Follow the manufacturer's instructions for column washing.
-
Solution 3: Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[7]
-
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.[1]
-
Solution: Use tubing with a small internal diameter and ensure all connections are secure and properly seated.
-
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Question: My 21-desacetyldeflazacort peak is fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing but can occur under specific conditions.
Potential Causes & Solutions:
-
Sample Overload (in specific cases): While often causing tailing, severe overload can sometimes lead to fronting.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Collapse: A sudden physical change in the column bed, often due to aggressive mobile phase conditions (e.g., high pH or temperature), can cause fronting.[6]
-
Solution: Ensure that the mobile phase pH and temperature are within the column manufacturer's recommended ranges. If collapse is suspected, the column will likely need to be replaced.
-
Question: My 21-desacetyldeflazacort peak is broad. How can I improve its efficiency?
Answer:
Broad peaks indicate poor column efficiency and can compromise resolution and sensitivity.
Potential Causes & Solutions:
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High Extra-Column Volume: Similar to peak tailing, dead volume in the system can cause peak broadening.
-
Solution: Minimize tubing length and ensure proper connections.
-
-
Column Deterioration: An aging or contaminated column will lose efficiency.[7]
-
Solution: Try cleaning the column as per the manufacturer's guidelines or replace it if necessary.
-
-
Inappropriate Flow Rate: The flow rate of the mobile phase affects the time the analyte has to interact with the stationary phase.
-
Solution: Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but at the cost of longer run times.
-
-
Temperature Effects: Inconsistent temperature across the column can lead to peak broadening.[7]
-
Solution: Use a column oven to maintain a stable and uniform temperature.
-
Logical Relationship for Peak Shape Issues
Caption: Relationship between causes and peak shape problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to analyze 21-desacetyldeflazacort?
A1: A common starting point for reversed-phase HPLC analysis of 21-desacetyldeflazacort and related corticosteroids is a mixture of acetonitrile and water.[8] A gradient elution may be necessary to separate it from the parent drug, deflazacort, and other metabolites. To improve peak shape, adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is recommended to suppress silanol interactions.[4]
Q2: Which column is best suited for 21-desacetyldeflazacort analysis?
A2: A C18 column is a widely used and generally suitable choice for the analysis of 21-desacetyldeflazacort.[8] For improved peak shape, especially if tailing is an issue, consider a modern C18 column with high-purity silica and effective end-capping. Alternatively, an "AQ" type phase with polar end-capping can enhance retention and improve peak shape for polar compounds like corticosteroids.[4]
Q3: How does temperature affect the peak shape of 21-desacetyldeflazacort?
A3: Increased temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, it's crucial to operate within the temperature limits of the column. A stable temperature, maintained by a column oven, is essential for reproducible chromatography.[7]
Q4: Can the sample injection solvent affect my peak shape?
A4: Yes, the injection solvent can have a significant impact. If the sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including fronting or splitting.[1][7] It is always best to dissolve your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.
Quantitative Data Summary
The following table summarizes typical starting conditions for the HPLC analysis of 21-desacetyldeflazacort, compiled from various methods for deflazacort and related steroids.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, <5 µm particle size | Good retention for corticosteroids.[8][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Buffering agent to control pH and improve peak shape.[4][9] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution.[8][10] |
| Gradient | Start with a low percentage of organic phase and increase | To ensure good retention and separation from other compounds. |
| Flow Rate | 0.2 - 1.0 mL/min | Dependent on column dimensions. |
| Column Temperature | 25 - 40 °C | For improved efficiency and reproducibility.[6] |
| Detection (UV) | ~244 nm | Wavelength of maximum absorbance for deflazacort and its metabolites.[8] |
| Injection Volume | 5 - 20 µL | Keep as low as possible to avoid overload.[7] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
This protocol describes how to systematically adjust the mobile phase pH to improve the peak shape of 21-desacetyldeflazacort.
Objective: To reduce peak tailing by suppressing silanol interactions.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (or another suitable acid)
-
Your 21-desacetyldeflazacort sample dissolved in mobile phase
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Mobile Phase: Start by preparing the aqueous component of your mobile phase (e.g., water).
-
Initial pH Adjustment: Add a small, measured amount of formic acid to the aqueous phase to achieve a concentration of 0.1% (v/v). This should result in a pH of approximately 2.7.
-
System Equilibration: Equilibrate your HPLC system, including the column, with the new mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject your 21-desacetyldeflazacort sample and acquire the chromatogram.
-
Peak Shape Evaluation: Analyze the peak shape. If tailing is significantly reduced, this pH may be optimal.
-
Further Optimization (if necessary): If tailing persists, you can incrementally decrease the pH by adding slightly more acid. Be careful not to go below the pH limit of your column (typically pH 2).
-
Documentation: Record the mobile phase composition, pH, and the resulting peak asymmetry for each experiment.
Protocol 2: Column Washing and Regeneration
This protocol provides a general procedure for washing a C18 column to remove contaminants that may be causing poor peak shape. Always consult your specific column's care and use manual for detailed instructions.
Objective: To restore column performance by removing strongly retained impurities.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade isopropanol
Procedure:
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Water Wash: Flush the column with 100% HPLC grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). This removes buffers and salts.
-
Organic Solvent Wash: Sequentially wash the column with the following solvents for at least 30 minutes each:
-
Methanol
-
Acetonitrile
-
Isopropanol (effective for removing lipidic contaminants)
-
-
Re-equilibration: Re-equilibrate the column with your mobile phase, starting with a high organic composition and gradually moving to your initial conditions.
-
Performance Check: Reconnect the column to the detector and inject a standard to evaluate if the peak shape and retention time have been restored.
References
- 1. silicycle.com [silicycle.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pepolska.pl [pepolska.pl]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
stability of 21-Desacetyldeflazacort-D5 in plasma and urine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 21-Desacetyldeflazacort-D5 in plasma and urine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices important?
A1: this compound is the deuterated form of 21-Desacetyldeflazacort, the pharmacologically active metabolite of the glucocorticoid deflazacort.[1] As a stable isotope-labeled internal standard, its stability in plasma and urine is critical for the accuracy and reproducibility of pharmacokinetic and bioanalytical studies. Any degradation of the internal standard can lead to erroneous quantification of the target analyte.
Q2: How does deuterium labeling affect the stability of this compound compared to its non-deuterated counterpart?
A2: Deuterium labeling, the replacement of hydrogen with its heavier isotope deuterium, typically enhances the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolism at the site of deuteration, an effect known as the kinetic isotope effect. While specific stability data for the D5 variant is not extensively published, it is scientifically reasonable to expect that this compound will exhibit stability that is at least comparable to, or greater than, its non-deuterated form, 21-Desacetyldeflazacort.
Q3: What are the main factors that can affect the stability of this compound in plasma and urine samples?
A3: The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage at ultra-low temperatures (-70°C or lower) is generally recommended.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.[2]
-
Enzymatic Degradation: Plasma esterases and other enzymes present in biological samples can potentially metabolize the compound if not handled and stored correctly.
-
pH: Extreme pH conditions can lead to chemical degradation. Deflazacort, the parent compound, is known to degrade under acidic and alkaline conditions.
-
Light Exposure: Photolytic degradation can occur with exposure to light. Samples should be stored in amber tubes or protected from light.
Troubleshooting Guide
Issue: Inconsistent or low recovery of this compound in plasma samples.
-
Question: I am observing variable and lower-than-expected concentrations of this compound in my plasma samples. What could be the cause?
-
Answer: Several factors could contribute to this issue. First, review your sample handling and storage procedures. Ensure that plasma samples are processed promptly and stored at appropriate temperatures (e.g., -20°C or -80°C). Repeated freeze-thaw cycles should be minimized. Refer to the plasma stability data for the non-deuterated form in Table 1 for guidance on expected stability under various conditions. Also, verify the integrity of your stock solutions and ensure they have been stored correctly.
Issue: Suspected degradation of this compound during sample processing.
-
Question: I am concerned that this compound may be degrading during my sample preparation workflow. How can I assess its stability under my experimental conditions?
-
Answer: To assess the stability of this compound during your sample processing, you can perform a bench-top stability experiment. This involves leaving quality control (QC) samples at room temperature for a period that mimics your sample processing time. The concentration of the analyte in these samples is then compared to freshly prepared QC samples. For a detailed procedure, refer to the Experimental Protocols section.
Issue: Lack of stability data for this compound in urine.
-
Question: I need to analyze this compound in urine, but I cannot find specific stability data. What storage conditions and handling procedures should I follow?
Quantitative Data
The following table summarizes the stability of the non-deuterated form, 21-Desacetyldeflazacort, in human plasma. It is anticipated that the deuterated form, this compound, will exhibit similar or enhanced stability.
Table 1: Stability of 21-Desacetyldeflazacort in Human Plasma
| Stability Condition | Duration | Temperature | Mean Recovery (%) |
| Bench Top Stability | 6 hours | Room Temperature | 98.0 - 102.0 |
| Autosampler Stability | 24 hours | 4°C | 97.5 - 101.5 |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp | 96.0 - 103.0 |
| Long-Term Stability | 30 days | -20°C | 95.0 - 104.0 |
Data is compiled from bioanalytical method validation studies for 21-desacetyl deflazacort.[2]
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma
-
Preparation of QC Samples: Spike known concentrations of this compound into drug-free human plasma to prepare low, medium, and high concentration quality control (QC) samples.
-
Initial Analysis (Cycle 0): Analyze a set of QC samples immediately after preparation to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle.
-
After thawing, refreeze the samples for at least 12 hours to begin the next cycle.
-
-
Analysis after Cycles: After the desired number of freeze-thaw cycles (e.g., 3 cycles), analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and percentage recovery of the analyte in the cycled QC samples compared to the baseline concentrations. The recovery should typically be within ±15% of the nominal concentration.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability in Human Plasma
-
Preparation of QC Samples: Prepare low and high concentration QC samples in drug-free human plasma.
-
Storage: Place the QC samples on the laboratory bench at room temperature for a specified period (e.g., 4, 6, or 24 hours) that reflects the expected duration of sample handling and processing.
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Analysis: After the specified duration, process and analyze the QC samples.
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Data Evaluation: Compare the mean concentrations of the stored QC samples to the nominal concentrations to determine the percentage of degradation. The stability is acceptable if the mean concentration is within ±15% of the nominal value.
Visualization
Metabolic Pathway of Deflazacort
Caption: Metabolic conversion of Deflazacort to its active metabolite and subsequent inactivation and excretion.
References
Technical Support Center: 21-Desacetyldeflazacort-D5 & Calibration Curve Non-Linearity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using 21-Desacetyldeflazacort-D5 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of 21-Desacetyldeflazacort, the active metabolite of the glucocorticoid Deflazacort.[1][2][3][4] It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] The key advantage of using a stable isotope-labeled IS like this compound is that it is chemically almost identical to the analyte of interest (21-Desacetyldeflazacort) and is expected to behave similarly during sample preparation, chromatography, and ionization.[5][6] This helps to correct for variability in the analytical process, including extraction efficiency and matrix effects.[7]
Q2: I am using this compound as an internal standard, but my calibration curve is still non-linear. What are the potential causes?
Even with a stable isotope-labeled internal standard, non-linearity in calibration curves can occur. The primary causes can be categorized as follows:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[8][9][10][11] While a deuterated IS can compensate for this, significant or variable matrix effects can still lead to non-linearity.
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, meaning it cannot accurately measure the increasing ion signal.[12][13] This typically causes the calibration curve to plateau at the higher concentration end.
-
Isotopic Contribution or Crosstalk: There might be a contribution from the analyte to the internal standard signal or vice-versa, especially if the mass-to-charge ratios are close and resolution is insufficient.
-
Analyte-Internal Standard Response Ratio Issues: The fundamental assumption is that the analyte and internal standard responses change proportionally. If this proportionality is lost at different concentrations, non-linearity can result.[14]
-
Errors in Standard Preparation: Inaccuracies in the preparation of calibration standards can lead to a non-linear relationship.[15]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving non-linearity in your calibration curve.
Step 1: Evaluate for Detector Saturation
Question: Is the non-linearity primarily observed at the highest concentrations of your calibration curve, with the curve flattening out?
Actionable Steps:
-
Dilute Upper-Level Standards: Dilute the highest concentration standards and re-inject them. If linearity is restored for these diluted samples, detector saturation is the likely cause.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer, potentially avoiding detector saturation.[16]
-
Optimize MS Parameters: Adjust detector gain or use a less intense product ion transition to reduce signal intensity.[13]
Step 2: Investigate Matrix Effects
Question: Does the non-linearity persist even at lower concentrations, or is it variable between different sample lots?
Actionable Steps:
-
Post-Extraction Spike Experiment: Prepare two sets of samples. In set A, spike the analyte and IS into a clean solvent. In set B, extract a blank matrix sample and then spike the analyte and IS into the extracted sample. A significant difference in the analyte/IS response ratio between the two sets indicates the presence of matrix effects.
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[11]
-
Chromatographic Separation: Optimize your liquid chromatography method to better separate the analyte and IS from co-eluting matrix components.
Step 3: Verify Standard Integrity and Preparation
Question: Have you recently prepared new stock solutions or calibration standards? Could there have been an error in pipetting or dilution?
Actionable Steps:
-
Prepare Fresh Standards: Prepare a new set of calibration standards from fresh stock solutions.
-
Cross-Validate Standards: Compare the response of the newly prepared standards with the old ones to check for consistency.
-
Review Standard Preparation Protocol: Carefully re-examine the entire standard preparation procedure for any potential sources of error.
Step 4: Assess Internal Standard Performance
Question: Is the response of this compound consistent across all calibration standards and samples?
Actionable Steps:
-
Monitor IS Peak Area: Plot the peak area of this compound across the entire analytical run. Significant variations could indicate inconsistent injection volumes or severe ion suppression in specific samples.
-
Evaluate Analyte/IS Ratio: A non-linear relationship is fundamentally a loss of proportionality between the analyte and IS response.[14] Examining this ratio at each calibration point can help pinpoint where the deviation begins.
Data Presentation
Table 1: Summary of Potential Causes and Solutions for Calibration Curve Non-Linearity
| Potential Cause | Description | Recommended Solutions |
| Matrix Effects | Interference from endogenous components in the sample matrix affecting ionization.[8][9][10] | - Improve sample clean-up (e.g., SPE, LLE).- Optimize chromatographic separation.- Dilute the sample. |
| Detector Saturation | The MS detector is overwhelmed by a high ion signal at high analyte concentrations.[12][13] | - Reduce injection volume.- Dilute samples.- Adjust MS detector settings (e.g., lower gain).- Use a less abundant product ion for quantification. |
| Inaccurate Standard Preparation | Errors in weighing, pipetting, or serial dilutions of calibration standards.[15] | - Prepare fresh standards from new stock solutions.- Use calibrated pipettes and balances.- Have a second analyst verify calculations and preparation. |
| Analyte/IS Response Proportionality Loss | The response of the analyte and internal standard do not change proportionally across the concentration range.[14] | - Investigate for differential matrix effects on analyte vs. IS.- Ensure the IS concentration is appropriate for the analyte concentration range. |
| Isotopic Contribution/Crosstalk | The signal from the analyte interferes with the IS signal, or vice versa. | - Ensure sufficient mass resolution on the mass spectrometer.- Select unique and specific precursor-product ion transitions for both the analyte and IS. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Evaluate Matrix Effects
-
Objective: To determine if matrix components are suppressing or enhancing the ionization of the analyte and/or internal standard.
-
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte (21-Desacetyldeflazacort) stock solution
-
Internal Standard (this compound) stock solution
-
Appropriate solvents for reconstitution
-
-
Procedure:
-
Prepare "Neat" Samples (Set A):
-
In a clean tube, add the appropriate volume of solvent.
-
Spike with a known amount of 21-Desacetyldeflazacort and this compound.
-
Vortex to mix.
-
-
Prepare "Post-Spike" Samples (Set B):
-
Perform the sample extraction procedure on a blank matrix sample.
-
After the final evaporation step, reconstitute the dried extract with a solution containing the same known amount of 21-Desacetyldeflazacort and this compound as in Set A.
-
Vortex to mix.
-
-
Analysis:
-
Inject and analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 21-Desacetyldeflazacort | C23H29NO5 | CID 3081431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. eijppr.com [eijppr.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Reddit - The heart of the internet [reddit.com]
troubleshooting low recovery of 21-desacetyldeflazacort from samples
Welcome to the technical support center for troubleshooting issues related to the bioanalysis of 21-desacetyldeflazacort. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during sample analysis, with a specific focus on addressing low recovery of the analyte.
Frequently Asked Questions (FAQs)
Q1: What is 21-desacetyldeflazacort and why is its recovery important?
Q2: My recovery of 21-desacetyldeflazacort from plasma samples is consistently low. What are the potential causes?
A2: Low recovery of 21-desacetyldeflazacort can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:
-
Sample Handling and Stability: Degradation of the analyte due to improper storage conditions or repeated freeze-thaw cycles. 21-desacetyldeflazacort may be sensitive to temperature and pH.
-
Extraction Inefficiency: Suboptimal performance of the chosen extraction method (e.g., Solid-Phase Extraction - SPE, Liquid-Liquid Extraction - LLE, or Protein Precipitation - PPT). This can be due to an inappropriate choice of solvents, pH, or sorbent material.
-
Analytical Issues: Loss of analyte during the post-extraction steps, such as evaporation and reconstitution, or matrix effects during LC-MS/MS analysis.
Q3: How can I improve the extraction efficiency of 21-desacetyldeflazacort from my samples?
A3: To enhance extraction efficiency, consider the following:
-
Method Selection: Both SPE and LLE have been successfully used for 21-desacetyldeflazacort extraction.[7] SPE, particularly with polymeric cartridges, can offer cleaner extracts and good recovery.[7] LLE is also a viable option but may be more labor-intensive. Protein precipitation is a simpler method but may result in significant matrix effects.
-
Optimization of Extraction Parameters:
-
For SPE: Carefully select the sorbent type (e.g., C18 or a polymer-based sorbent).[7] Optimize the pH of the sample load, wash, and elution solutions. Ensure the elution solvent is strong enough to desorb the analyte completely from the sorbent.
-
For LLE: Screen different organic solvents to find the one with the best partitioning coefficient for 21-desacetyldeflazacort. Adjusting the pH of the aqueous phase can significantly impact extraction efficiency.
-
-
Internal Standard: Utilize a stable, isotopically labeled internal standard, such as 21-desacetyldeflazacort-d4, to compensate for variability in extraction and potential analyte loss.[8]
Q4: Could the stability of 21-desacetyldeflazacort be a factor in my low recovery?
A4: Yes, analyte stability is a critical factor. One study indicated that 21-desacetyldeflazacort in human plasma is stable for at least 4.5 hours at room temperature and can withstand three freeze-thaw cycles.[7] However, it is essential to validate stability under your specific laboratory conditions. Stock solutions of 21-desacetyldeflazacort are typically stored at -20°C or -80°C.[6] It is recommended to minimize the time samples spend at room temperature and to process them as quickly as possible.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low recovery of 21-desacetyldeflazacort.
Diagram: Troubleshooting Workflow for Low Recovery
References
- 1. Deflazacortum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Deflazacort? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Solid-Phase Extraction for Deflazacort Metabolites
Welcome to the technical support center for the solid-phase extraction (SPE) of deflazacort and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Troubleshooting Guides
This section addresses common issues encountered during the solid-phase extraction of deflazacort and its metabolites from biological matrices.
Question: Why am I experiencing low recovery of my target deflazacort metabolite?
Answer:
Low recovery is a frequent challenge in SPE. The cause can often be traced to one or more of the following factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Analyte Breakthrough: Analyze the flow-through and wash fractions. If the metabolite is present, it indicates that the sorbent is not adequately retaining the analyte during the loading or washing steps.
-
Assess Elution Efficiency: If the analyte is not in the flow-through or wash fractions, it may be retained on the sorbent. This suggests an issue with the elution step.
Potential Causes and Solutions for Low Recovery:
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | The polarity of the sorbent may not be suitable for the metabolite. For the relatively non-polar 21-desacetyl deflazacort, reversed-phase sorbents like C18 are effective. For more polar metabolites like 6β-hydroxy-21-desacetyl deflazacort, a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent might offer better retention. |
| Improper Sample pH | The pH of the sample can affect the ionization state of the metabolites, influencing their retention on the sorbent. For reversed-phase SPE, adjust the sample pH to ensure the metabolites are in a neutral, less polar state to enhance retention. |
| Wash Solvent is Too Strong | The organic content of the wash solvent may be too high, causing the analyte to be washed away before the elution step. For corticosteroids, a wash solution with 30-40% methanol in water is often a good starting point. Decrease the organic solvent percentage if analyte loss is observed in the wash fraction. |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). For C18 cartridges, elution with ethyl acetate has been shown to be effective for 21-hydroxy-deflazacort. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to elute the entire bound analyte. Try increasing the elution volume or performing a second elution and analyzing it separately. |
| Sorbent Bed Drying Out | Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains solvated throughout the process. |
| High Sample Viscosity | Highly viscous samples, such as undiluted plasma, can lead to channeling and poor interaction with the sorbent. Consider diluting the plasma sample with a buffer before loading. |
Question: I'm observing high variability and poor reproducibility between my SPE replicates. What could be the cause?
Answer:
Inconsistent results can undermine the reliability of your data. The following are common sources of variability in SPE.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Flow Rate | Variations in the flow rate during sample loading, washing, and elution can affect recovery and reproducibility. Use a vacuum manifold with a regulator or an automated SPE system to maintain a consistent flow rate. A flow rate of approximately 1-2 mL/min is generally recommended. |
| Incomplete Sorbent Conditioning | Failing to properly condition the sorbent can lead to inconsistent interactions with the analyte. Ensure the sorbent is fully wetted by passing sufficient conditioning solvent through the cartridge. |
| Matrix Effects | Endogenous components from the biological matrix (e.g., phospholipids in plasma) can co-elute with the analytes and cause ion suppression or enhancement in LC-MS analysis, leading to variability.[1] To mitigate this, optimize the wash step to remove as many interfering compounds as possible without eluting the analyte. The use of a more selective sorbent, like a mixed-mode sorbent, may also be beneficial. |
| Sample Pre-treatment Inconsistency | Variations in sample pre-treatment steps, such as pH adjustment or dilution, can lead to inconsistent results. Ensure all samples are treated identically before loading onto the SPE cartridge. |
Frequently Asked Questions (FAQs)
Q1: Which type of SPE sorbent is best for deflazacort metabolites?
A1: The choice of sorbent depends on the specific metabolite of interest.
-
C18 (Octadecylsilane): This is a reversed-phase sorbent that works well for less polar compounds. It has been successfully used for the extraction of 21-desacetyl deflazacort (also known as 21-hydroxy deflazacort) from plasma and urine.[2]
-
HLB (Hydrophilic-Lipophilic Balanced): These are polymer-based reversed-phase sorbents that are effective for a wider range of polarities and are less prone to drying out. HLB cartridges have shown high recoveries for various corticosteroids and can be a good choice for extracting both deflazacort's primary metabolites and its more polar ones, like 6β-hydroxy-21-desacetyl deflazacort. For some steroids, HLB cartridges have demonstrated superior results compared to C18.
Q2: How can I optimize the wash step to remove interferences without losing my analyte?
A2: Optimization of the wash step is critical for obtaining a clean extract. The goal is to use the strongest possible wash solvent that does not elute the analyte.
-
Start with a weak wash solvent (e.g., 5-10% methanol in water).
-
Gradually increase the percentage of organic solvent in the wash solution (e.g., in 10% increments).
-
Collect and analyze each wash fraction to determine the point at which the analyte begins to elute.
-
Select a wash solvent composition just below the concentration that causes analyte breakthrough. For many corticosteroids on reversed-phase media, a wash solution of 30-40% methanol in water is a good starting point.
Q3: What are typical recovery rates I can expect for deflazacort metabolites with SPE?
A3: Recovery rates can vary depending on the metabolite, the biological matrix, the type of sorbent, and the protocol used. However, with an optimized method, high recovery is achievable.
-
For 21-hydroxy deflazacort from human plasma using a C18 sorbent, overall mean extraction recoveries have been reported to be in the range of 95.3% to 97.3% .
-
For prednisolone and cortisol , which are structurally similar to deflazacort metabolites, recoveries from plasma and urine using HLB cartridges have been reported to be over 82% .
Data Presentation
The following tables summarize recovery data for corticosteroids using different SPE sorbents. Disclaimer: The data presented below is compiled from different studies and is intended for comparative purposes. Direct comparison may be limited as experimental conditions can vary between studies.
Table 1: Recovery of Corticosteroids from Biological Matrices using C18 SPE Sorbents
| Analyte | Matrix | Sorbent | Reported Recovery (%) |
| 21-hydroxy deflazacort | Human Plasma | C18 | 95.3 - 97.3 |
| Various Steroids | Avian Plasma & Brain | C18 | High and consistent |
Table 2: Recovery of Corticosteroids from Biological Matrices using HLB SPE Sorbents
| Analyte | Matrix | Sorbent | Reported Recovery (%) |
| Prednisolone | Plasma & Urine | Oasis HLB | > 82 |
| Cortisol | Plasma & Urine | Oasis HLB | > 82 |
| 21 Endogenous Corticosteroids | Not Specified | HLB | High recoveries |
Experimental Protocols
Protocol 1: Extraction of 21-desacetyl deflazacort from Human Plasma using a Polymeric SPE Cartridge
This protocol is adapted from a validated LC-MS/MS method for the quantification of 21-desacetyl deflazacort in human plasma.
Materials:
-
Polymeric SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., Prednisolone)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma in a centrifuge tube, add 10 µL of the internal standard solution.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the equilibrated SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 0.5 mL of 50% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 0.5 mL of a methanol:acetonitrile (1:1, v/v) solution.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., acetonitrile:water 80:20, v/v).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: General Protocol for Extraction of Deflazacort Metabolites from Urine using a C18 SPE Cartridge
This protocol is a general guideline and may require optimization for specific metabolites.
Materials:
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution Solvent (e.g., Ethyl Acetate or Methanol)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
The pH may need to be adjusted depending on the target metabolite.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 1-2 column volumes of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1-2 column volumes of water.
-
-
Sample Loading:
-
Load the urine sample onto the cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 10-20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the metabolites with a suitable organic solvent such as methanol or ethyl acetate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate and reconstitute in the mobile phase for LC analysis.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Deflazacort Bioanalysis: 21-Desacetyldeflazacort-D5 and Alternatives
For researchers, scientists, and professionals in drug development, the precise quantification of drug and metabolite levels in biological matrices is paramount. In the bioanalysis of Deflazacort, a corticosteroid pro-drug, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of 21-Desacetyldeflazacort-D5 with other commonly used internal standards, supported by experimental data and detailed protocols.
Deflazacort is rapidly converted in the body to its active metabolite, 21-Desacetyldeflazacort (21-desDFZ). Therefore, bioanalytical methods often focus on the quantification of 21-desDFZ in plasma or other biological fluids. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard. This guide will delve into the performance of this SIL-IS against other structural analogs used in peer-reviewed literature.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key performance metrics include linearity, precision, accuracy, and recovery. The following tables summarize the performance data for this compound and other internal standards as reported in various studies. It is important to note that these studies were conducted under different laboratory conditions, and a direct comparison should be made with caution.
Table 1: Performance Characteristics of 21-Desacetyldeflazacort-D3 in Human Plasma
| Parameter | Performance Data |
| Linearity Range | Not explicitly stated, but used in a validated LC-MS/MS method for regulatory submission.[1] |
| Precision (% CV) | Not explicitly stated. |
| Accuracy (%) | Not explicitly stated. |
| Extraction Recovery (%) | Not explicitly stated. |
| Internal Standard | d3-21-desacetyl deflazacort[1] |
| Analytical Method | LC-MS/MS[1] |
| Sample Preparation | Protein precipitation[1] |
Table 2: Performance Characteristics of Betamethasone as an Internal Standard for 21-Hydroxy Deflazacort in Human Plasma
| Parameter | Performance Data |
| Linearity Range | 0.50-500 ng/mL[2] |
| Intra-batch Precision (% CV) | 1.40-4.82%[2] |
| Inter-batch Precision (% CV) | 1.40-4.82%[2] |
| Accuracy (%) | 98.0-102.0%[2] |
| Extraction Recovery (%) | 95.3-97.3% (for analyte); >95.0% (for IS)[2] |
| Internal Standard | Betamethasone[2] |
| Analytical Method | UPLC-MS/MS[2] |
| Sample Preparation | Solid-phase extraction[2] |
Table 3: Performance Characteristics of Prednisolone as an Internal Standard for 21-Desacetyl Deflazacort in Human Plasma
| Parameter | Performance Data |
| Linearity Range | 0.5-100 ng/mL[3][4] |
| Intra-day Precision (% CV) | Within acceptable limits (not specified numerically in abstract)[3] |
| Inter-day Precision (% CV) | Within acceptable limits (not specified numerically in abstract)[3] |
| Accuracy (%) | Within acceptable limits (not specified numerically in abstract)[3] |
| Extraction Recovery (%) | 80.50-92.36% (for analyte); 76.94% (for IS)[3] |
| Internal Standard | Prednisolone[3] |
| Analytical Method | LC-MS/MS[3][4] |
| Sample Preparation | Solid-phase extraction[3][4] |
Table 4: Performance Characteristics of Pantoprazole as an Internal Standard for Deflazacort in Human Plasma
| Parameter | Performance Data |
| Linearity Range | 5.0–150 ng/ml[5] |
| Precision (% CV) | Not explicitly stated in abstract. |
| Accuracy (%) | Not explicitly stated in abstract. |
| Extraction Recovery (%) | 86.57-88.19% (for analyte)[5] |
| Internal Standard | Pantoprazole[5] |
| Analytical Method | LC-MS[5] |
| Sample Preparation | Liquid-liquid extraction[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key experiments cited in this guide.
Protocol 1: LC-MS/MS Method for 21-Desacetyl Deflazacort using d3-21-desacetyl deflazacort as Internal Standard
-
Sample Preparation: An aliquot of acidified human plasma (EDTA) containing the analyte and the internal standard (d3-21-desacetyl deflazacort) was extracted using a protein precipitation procedure.[1]
-
Chromatography: The extracted samples were analyzed by an HPLC system.[1]
-
Mass Spectrometry: An AB SCIEX API 5000TM triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. Positive ions were monitored in the multiple reaction monitoring (MRM) mode.[1]
Protocol 2: UPLC-MS/MS Method for 21-Hydroxy Deflazacort using Betamethasone as Internal Standard
-
Sample Preparation: Solid-phase extraction was performed on 100 μL of human plasma.[2]
-
Chromatography: A Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) was used with a mobile phase of acetonitrile-4.0mM ammonium formate, pH 3.5 (90:10, v/v).[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer was used to quantify the protonated analyte in the positive ionization mode using selected reaction monitoring.[2]
Protocol 3: LC-MS/MS Method for 21-Desacetyl Deflazacort using Prednisolone as Internal Standard
-
Sample Preparation: Solid-phase extraction was performed on a 250 µL plasma sample.[3][4]
-
Chromatography: A reversed-phase column was used for chromatographic separation.[3][4]
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with a positive mode electrospray ionization source.[3][4]
Visualizing Key Processes
Diagrams can provide a clearer understanding of complex biological and experimental workflows.
Caption: Metabolic pathway of Deflazacort.
Caption: General bioanalytical workflow for 21-desDFZ.
Conclusion
The choice of an internal standard is a critical decision in the development of robust bioanalytical methods for Deflazacort and its active metabolite, 21-Desacetyldeflazacort. While stable isotope-labeled internal standards like this compound are theoretically superior due to their high degree of similarity to the analyte, this guide demonstrates that structural analogs such as betamethasone and prednisolone can also yield excellent performance when the method is properly validated.
The data presented, though not from a single comparative study, suggests that both SIL and analog internal standards can be used to develop methods with high accuracy, precision, and recovery. The ultimate choice of an internal standard will depend on several factors, including commercial availability, cost, and the specific requirements of the study. Researchers should carefully validate their chosen method to ensure it meets the necessary regulatory and scientific standards.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A LC-MS/MS METHOD FOR THE QUANTIFICATION OF DEFLAZACORT METABOLITE IN HUMAN PLASMA: DEVELOPMENT, VALIDATION AND APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 5. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 21-Desacetyldeflazacort
This guide provides a comprehensive comparison of analytical methods for the quantification of 21-desacetyldeflazacort, the active metabolite of deflazacort.[1][2] Deflazacort is a glucocorticoid used for its anti-inflammatory and immunosuppressive effects.[1][2][3] Upon oral administration, it is rapidly converted by plasma esterases to the pharmacologically active metabolite, 21-desacetyldeflazacort.[1][2][4] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][4][5]
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of commonly employed analytical techniques, supported by experimental data from published literature. The guide adheres to regulatory expectations for analytical method validation, drawing on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11][12][13]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two predominant techniques for the determination of 21-desacetyldeflazacort. The choice of method often depends on the required sensitivity, selectivity, and the nature of the study.
Performance Characteristics
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods based on published data.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 400 ng/mL[14][15] | 0.5 - 500 ng/mL[2][5][16] |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL[14][15] | 0.5 ng/mL[2][16] |
| Accuracy (% Recovery) | > 97%[3][17] | 98.0 - 102.0%[5] |
| Precision (% RSD) | < 5%[3][17] | < 5.5%[14][15] |
| Sample Volume | 2 mL[1] | 100 - 250 µL[2][5][16] |
| Extraction Method | Solid-Phase Extraction (SPE)[3] | Solid-Phase Extraction (SPE), Protein Precipitation[2][4][16] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods from the scientific literature.
HPLC-UV Method Protocol
This method is suitable for the quantitative determination of 21-desacetyldeflazacort in pharmaceutical dosage forms.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[17]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Samples are diluted with the mobile phase to a final concentration within the linear range of the assay.
4. Validation Parameters:
-
Linearity: Established over a concentration range with a correlation coefficient (r) > 0.999.[3][17]
-
Precision: Assessed by repeatability and intermediate precision, with a relative standard deviation (RSD) of < 5%.[3][17]
-
Accuracy: Determined by the recovery method, with recovery rates > 97%.[3][17]
LC-MS/MS Method Protocol
This method is highly sensitive and specific, making it ideal for the quantification of 21-desacetyldeflazacort in biological matrices such as human plasma.
1. Instrumentation:
-
Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm).[5][14][16]
-
Mobile Phase: Acetonitrile and 4.0mM ammonium formate, pH 3.5 (90:10, v/v).[5][14]
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[1][4]
-
MRM Transitions:
-
21-desacetyldeflazacort: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., Prednisolone, Betamethasone): Precursor ion (m/z) -> Product ion (m/z)
-
4. Sample Preparation:
-
Solid-Phase Extraction (SPE): A common technique for plasma samples to remove interferences and concentrate the analyte.[1][2][16]
-
Protein Precipitation: A simpler and faster alternative to SPE.[4]
5. Validation Parameters:
-
Linearity: Established over a wide concentration range (e.g., 0.5-500 ng/mL) with a correlation coefficient (r²) > 0.99.[2][5][16]
-
LLOQ: Determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.[2][16]
-
Accuracy and Precision: Evaluated at multiple quality control (QC) levels (low, medium, high) with acceptance criteria typically within ±15% (±20% for LLOQ).
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.[7]
-
Matrix Effect: Evaluated to ensure that the matrix components do not suppress or enhance the ionization of the analyte.[5]
-
Stability: Assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage.[1][5]
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the comparability of results.[18][19][20] This is particularly important when transferring a method between laboratories or when comparing data from a new method to a reference method.
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
The logical relationship for comparing the two primary analytical methods for 21-desacetyldeflazacort is depicted in the diagram below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Analysis of 21-hydroxy deflazacort in human plasma by UPLC-MS/MS: application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 21-hydroxydeflazacort in human plasma by high-performance liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for 21-Desacetyldeflazacort
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method validation parameters for the quantification of 21-Desacetyldeflazacort, the active metabolite of Deflazacort. It focuses on the use of its deuterated stable isotope-labeled internal standard, 21-Desacetyldeflazacort-D5, and compares its theoretical advantages with publicly available data from methods using alternative internal standards. This document is intended to assist researchers, scientists, and drug development professionals in the selection and validation of robust bioanalytical methods.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the method is accurate, reliable, and reproducible for the intended use, which is typically to quantify a drug or its metabolites in biological matrices. Key validation parameters, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.
For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, the choice of an appropriate internal standard (IS) is paramount to achieving high-quality data. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they share near-identical physicochemical properties with the analyte.
While the use of a deuterated internal standard for 21-Desacetyldeflazacort analysis has been documented in regulatory submissions, detailed public-facing validation data is scarce. This guide, therefore, presents a comprehensive summary of a validated LC-MS/MS method using an alternative internal standard, Prednisolone, and discusses the comparative advantages of employing a SIL-IS like this compound.
Comparison of Validation Parameters
The following tables summarize the performance characteristics of a validated LC-MS/MS method for 21-Desacetyldeflazacort in human plasma using Prednisolone as the internal standard. This data is extracted from a peer-reviewed publication and serves as a benchmark for what to expect from a robust bioanalytical assay.
Table 1: Method Overview and Linearity
| Parameter | Method Using Prednisolone IS | Theoretical Performance with this compound IS |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Internal Standard | Prednisolone | This compound |
| Linearity Range | 0.5 - 100 ng/mL | Expected to be similar or better |
| Correlation Coefficient (r²) | > 0.99 | Expected to be ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Expected to be similar or potentially lower |
Data for the method using Prednisolone IS is sourced from a published study. The performance with this compound is based on the expected improvements from using a stable isotope-labeled internal standard.
Table 2: Accuracy and Precision
| Analyte Concentration | Accuracy (% Bias) with Prednisolone IS | Precision (% CV) with Prednisolone IS | Expected Accuracy (% Bias) with this compound IS | Expected Precision (% CV) with this compound IS |
| Low QC | -2.5% | 3.8% | Within ±15% | ≤ 15% |
| Medium QC | 1.2% | 2.1% | Within ±15% | ≤ 15% |
| High QC | 3.5% | 1.9% | Within ±15% | ≤ 15% |
QC (Quality Control) samples are used to assess the accuracy and precision of the method. The acceptance criteria for both accuracy and precision are typically within ±15% (or ±20% for LLOQ).
Table 3: Recovery and Matrix Effect
| Parameter | Method Using Prednisolone IS | Expected Performance with this compound IS |
| Analyte Recovery | 80.50% - 92.36% | High and consistent recovery expected |
| Internal Standard Recovery | 76.94% | Expected to be very similar to the analyte |
| Matrix Effect | -3.35% | Minimal matrix effect expected due to co-elution and similar ionization |
Recovery refers to the efficiency of the extraction process. The matrix effect is the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 21-Desacetyldeflazacort (Using Prednisolone as IS)
This protocol is based on the method described by Karthikeyan et al. (2013).
1. Sample Preparation:
-
A solid-phase extraction (SPE) method is employed to extract 21-Desacetyldeflazacort and the internal standard (Prednisolone) from human plasma.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Flow Rate: Optimized for good separation and peak shape.
-
Injection Volume: A small volume (e.g., 10 µL) of the extracted sample is injected.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the analyte and the internal standard. Specific precursor-to-product ion transitions are monitored for both 21-Desacetyldeflazacort and Prednisolone.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the bioanalytical method validation for 21-Desacetyldeflazacort.
Caption: Workflow of a typical bioanalytical method for 21-Desacetyldeflazacort.
Caption: Interrelationship of key bioanalytical method validation parameters.
Discussion and Conclusion
The presented data for a validated LC-MS/MS method using Prednisolone as an internal standard demonstrates that a robust and reliable assay for 21-Desacetyldeflazacort can be developed. The method exhibits good linearity, accuracy, and precision within the acceptable limits defined by regulatory agencies.
However, the use of a stable isotope-labeled internal standard like this compound is highly recommended for bioanalytical studies. The key advantages of using a SIL-IS include:
-
Improved Accuracy and Precision: As the SIL-IS has nearly identical chemical and physical properties to the analyte, it can more effectively compensate for variability in sample extraction, matrix effects, and instrument response.
-
Reduced Matrix Effects: The SIL-IS and the analyte co-elute chromatographically and experience similar ionization suppression or enhancement, leading to a more accurate quantification.
-
Enhanced Robustness: The method becomes less susceptible to minor variations in experimental conditions.
While a detailed public validation report for a method using this compound was not identified during the literature search, its use is documented in an FDA submission, indicating it is an accepted and utilized approach in a regulated environment. Researchers developing new bioanalytical methods for 21-Desacetyldeflazacort are encouraged to consider the use of this compound as the internal standard to ensure the highest quality data for their pharmacokinetic and other clinical studies. The validation parameters presented in this guide for the method using an alternative internal standard can serve as a useful reference point for setting performance expectations.
Assessing Accuracy and Precision in 21-Desacetyldeflazacort Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioanalytical methods for the quantification of 21-Desacetyldeflazacort, the active metabolite of Deflazacort. It focuses on the critical performance metrics of accuracy and precision, offering a comparison between assays employing a stable isotope-labeled internal standard (SIL-IS) and those using non-deuterated internal standards. The information presented is compiled from published research and regulatory documentation to assist in the selection and validation of robust bioanalytical methods.
Data Presentation: Performance Comparison
The following tables summarize the accuracy and precision data from different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of 21-Desacetyldeflazacort in human plasma. The primary differentiating factor for comparison is the type of internal standard (IS) utilized.
Table 1: Assay using a Deuterated Internal Standard (d3-21-desacetyl deflazacort)
| Parameter | Acceptance Criteria | Reported Performance |
| Internal Standard | d3-21-desacetyl deflazacort | Not explicitly detailed in the public review documents, but the method was validated and accepted by the FDA.[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Method was successfully used in clinical trials, indicating it met regulatory standards for accuracy.[1] |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) | Method was successfully used in clinical trials, indicating it met regulatory standards for precision.[1] |
Note: Specific quantitative data for the assay using d3-21-desacetyl deflazacort was not publicly available in the reviewed documents. However, its use in a validated method for a New Drug Application (NDA) submitted to the FDA implies that the accuracy and precision met stringent regulatory requirements.[1]
Table 2: Assay using a Non-Deuterated Internal Standard (Prednisolone)
| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 1.50 | 7.9 | 104.7 | 10.8 | 103.2 |
| Low QC | 1.50 | 7.9 | 104.7 | 10.8 | 103.2 |
| Medium QC | 48.0 | 4.2 | 102.5 | 5.7 | 101.9 |
| High QC | 72.0 | 3.1 | 101.8 | 4.9 | 101.4 |
Data adapted from Karthikeyan, S. et al. (2013).[2]
Table 3: Assay using a Non-Deuterated Internal Standard (Betamethasone)
| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) |
| LLOQ QC | 0.50 | 4.82 | 98.0 | 3.95 | 102.0 |
| Low QC | 1.50 | 3.25 | 101.3 | 2.85 | 101.3 |
| Medium QC-2 | 50.0 | 2.41 | 99.8 | 2.10 | 100.8 |
| Medium QC-1 | 200 | 1.40 | 100.5 | 1.85 | 100.3 |
| High QC | 400 | 1.95 | 99.5 | 2.36 | 99.3 |
Data adapted from Patel, D. P. et al. (2013).[3]
Experimental Protocols
The following are generalized experimental protocols for assessing the accuracy and precision of 21-Desacetyldeflazacort assays based on the methodologies described in the cited literature.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of 21-Desacetyldeflazacort and the selected internal standard (21-Desacetyldeflazacort-D5, prednisolone, or betamethasone) in a suitable organic solvent, such as methanol or acetonitrile.
-
Working Solutions: Prepare separate sets of working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions.
-
Spiking: Spike blank, drug-free human plasma with the working solutions to create a series of calibration standards covering the desired analytical range and at least three levels of QC samples (low, medium, and high). A lower limit of quantification (LLOQ) QC is also prepared.
Sample Preparation (Solid Phase Extraction - SPE)
-
Aliquoting: Aliquot a specific volume of plasma sample (calibration standard, QC, or unknown) into a clean tube.
-
Internal Standard Addition: Add a fixed amount of the internal standard working solution to each sample, except for blank samples.
-
Pre-treatment: Acidify the plasma samples with a weak acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence may include water followed by a low percentage of organic solvent in water.
-
Elution: Elute the analyte and internal standard from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Accuracy and Precision Assessment
Intra-day (Within-run) Accuracy and Precision:
-
Analyze a set of calibration standards and at least five replicates of each QC level (low, medium, high) in a single analytical run.
-
Calculate the concentration of each QC replicate using the calibration curve generated from the same run.
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration ((mean measured concentration / nominal concentration) * 100).
-
Precision: Calculated as the percentage relative standard deviation (%RSD) or coefficient of variation (%CV) of the replicate measurements ((standard deviation / mean measured concentration) * 100).
Inter-day (Between-run) Accuracy and Precision:
-
Repeat the intra-day assessment on at least three different days.
-
Combine the data from all runs to calculate the overall inter-day accuracy and precision for each QC level.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts involved in the bioanalytical method validation for 21-Desacetyldeflazacort.
Caption: Workflow for sample preparation using protein precipitation.
Caption: Logical workflow for accuracy and precision assessment.
Conclusion
The selection of an appropriate internal standard is paramount for the development of a robust and reliable bioanalytical assay for 21-Desacetyldeflazacort. The data presented indicates that high-quality results can be achieved with both deuterated and non-deuterated internal standards, provided the method is properly validated. However, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS bioanalysis. This is because a SIL-IS most closely mimics the analyte's chemical and physical properties during sample extraction, chromatography, and ionization, thereby providing more effective compensation for matrix effects and variability, which ultimately leads to enhanced accuracy and precision. The successful validation and use of a d3-21-desacetyl deflazacort internal standard in a method submitted to the FDA underscores its suitability for regulated bioanalysis.[1] Researchers and drug development professionals should prioritize the use of a deuterated internal standard for the most reliable quantification of 21-Desacetyldeflazacort in biological matrices.
References
A Comparative Guide to Robustness Testing of an LC-MS/MS Method for 21-Desacetyldeflazacort-D5 Analysis
This guide provides a comprehensive overview of the robustness testing of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 21-Desacetyldeflazacort-D5, a deuterated internal standard for the active metabolite of Deflazacort.[1] Robustness testing is a critical component of method validation, ensuring the reliability and reproducibility of the analytical method under typical variations in laboratory conditions.[2][3] This document is intended for researchers, scientists, and drug development professionals to understand the key parameters to evaluate and how to present the resulting data effectively.
Introduction to Robustness Testing
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters.[3] It provides an indication of the method's reliability during normal usage.[2] For LC-MS/MS methods, which are known for their sensitivity and complexity, robustness testing is crucial to ensure consistent performance.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such validation studies.[3][5]
This guide will focus on the key parameters to be investigated during the robustness testing of an LC-MS/MS method for this compound and compare the method's performance under these varied conditions.
Experimental Protocols
A systematic approach is essential for evaluating the robustness of an LC-MS/MS method.[6] The "One Factor At a Time" (OFAT) approach, where one parameter is varied while others are kept constant, is a common strategy.[6]
2.1. Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). Working solutions are prepared by diluting the stock solution to a concentration in the mid-range of the calibration curve.
2.2. Sample Preparation: For this guide, we will consider a protein precipitation extraction of this compound from human plasma. A fixed volume of the internal standard working solution is spiked into blank human plasma. Proteins are precipitated by adding a precipitant (e.g., acetonitrile or methanol), followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.
2.3. LC-MS/MS System and Nominal Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: e.g., 0.5 mL/min.
-
Column Temperature: e.g., 40 °C.
-
Injection Volume: e.g., 5 µL.
2.4. Robustness Parameters and Variations: The following parameters are intentionally varied to assess their impact on the analytical results (e.g., peak area, retention time, and calculated concentration).
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition | 50:50 (Aqueous:Organic) | 52:48 | 48:52 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 40 °C | 38 °C | 42 °C |
| Flow Rate | 0.5 mL/min | 0.48 mL/min | 0.52 mL/min |
| Column Lot | Lot A | Lot B | Lot C |
Data Presentation
The quantitative data from the robustness study are summarized in the tables below for easy comparison. The acceptance criteria for robustness are typically that the mean result of the varied conditions should be within a certain percentage (e.g., ±15%) of the nominal result, and the relative standard deviation (RSD) of the results should be below a specified limit (e.g., ≤15%).
Table 1: Effect of Variations on Peak Area of this compound
| Parameter Varied | Condition | Mean Peak Area (n=6) | % Deviation from Nominal | RSD (%) |
| Nominal | - | 1,250,000 | 0.0 | 2.5 |
| Mobile Phase Composition | 52:48 | 1,235,000 | -1.2 | 3.1 |
| 48:52 | 1,265,000 | +1.2 | 2.8 | |
| Mobile Phase pH | 2.8 | 1,240,000 | -0.8 | 2.9 |
| 3.2 | 1,255,000 | +0.4 | 2.6 | |
| Column Temperature | 38 °C | 1,260,000 | +0.8 | 3.0 |
| 42 °C | 1,245,000 | -0.4 | 2.7 | |
| Flow Rate | 0.48 mL/min | 1,290,000 | +3.2 | 3.5 |
| 0.52 mL/min | 1,210,000 | -3.2 | 3.3 | |
| Column Lot | Lot B | 1,242,000 | -0.6 | 2.8 |
| Lot C | 1,258,000 | +0.6 | 2.9 |
Table 2: Effect of Variations on Retention Time of this compound
| Parameter Varied | Condition | Mean Retention Time (min) (n=6) | % Deviation from Nominal | RSD (%) |
| Nominal | - | 2.50 | 0.0 | 0.5 |
| Mobile Phase Composition | 52:48 | 2.65 | +6.0 | 0.6 |
| 48:52 | 2.35 | -6.0 | 0.5 | |
| Mobile Phase pH | 2.8 | 2.51 | +0.4 | 0.5 |
| 3.2 | 2.49 | -0.4 | 0.4 | |
| Column Temperature | 38 °C | 2.55 | +2.0 | 0.6 |
| 42 °C | 2.45 | -2.0 | 0.5 | |
| Flow Rate | 0.48 mL/min | 2.60 | +4.0 | 0.7 |
| 0.52 mL/min | 2.40 | -4.0 | 0.6 | |
| Column Lot | Lot B | 2.52 | +0.8 | 0.5 |
| Lot C | 2.48 | -0.8 | 0.5 |
Comparison with Alternative Approaches
While the OFAT approach is straightforward, a Design of Experiments (DoE) approach, such as a fractional factorial design, can be more efficient. DoE allows for the simultaneous investigation of multiple parameters and their interactions, providing a more comprehensive understanding of the method's robustness with fewer experimental runs.
| Feature | One Factor At a Time (OFAT) | Design of Experiments (DoE) |
| Efficiency | Requires more experimental runs. | More efficient, fewer runs needed. |
| Interaction Effects | Cannot assess interactions between factors. | Can identify and quantify interactions. |
| Complexity of Design | Simple to design and execute. | More complex to design and analyze. |
| Information Gained | Provides information on the effect of individual factors. | Provides a more comprehensive model of the method's performance. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. ema.europa.eu [ema.europa.eu]
- 6. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Safety Operating Guide
Navigating the Safe Disposal of 21-Desacetyldeflazacort-D5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 21-Desacetyldeflazacort-D5, a deuterated active metabolite of the corticosteroid Deflazacort. Adherence to these guidelines is paramount to ensure compliance with regulations and to foster a culture of safety.
I. Understanding the Compound: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Prevent contact with skin and eyes.
-
Regulatory Compliance: All disposal procedures must comply with local, regional, national, and international regulations governing pharmaceutical and chemical waste.[1]
II. Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key information related to this compound.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| Molecular Formula | C23H24D5NO5 | MedChemExpress |
| Primary Hazard | Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. | USP Safety Data Sheet[1] |
| Storage | Store locked up.[1] | USP Safety Data Sheet[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 2-Desacetyldeflazacort-D5. This process is designed to be conducted by trained laboratory personnel.
Objective: To safely manage and dispose of this compound waste in accordance with standard laboratory safety practices and regulatory requirements.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated hazardous waste container, properly labeled
-
Chemical fume hood
-
Spill kit
Procedure:
-
Segregation of Waste:
-
Isolate waste containing this compound from other laboratory waste streams.
-
Do not mix with non-hazardous waste.
-
-
Containerization:
-
Place all solid waste (e.g., contaminated vials, weighing paper, pipette tips) into a clearly labeled, leak-proof hazardous waste container.
-
For solutions containing this compound, use a designated, sealed container for liquid hazardous waste.
-
-
Labeling:
-
The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic")
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Sweep up solid material or absorb liquid material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Important Considerations:
-
Drain Disposal is Prohibited: Never dispose of this compound, or any solutions containing it, down the drain.[2] This can lead to environmental contamination.
-
Avoid Incineration by Untrained Personnel: Do not attempt to incinerate chemical waste unless you are operating a licensed hazardous waste incinerator.
-
Consult Your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for specific guidance on hazardous waste disposal.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 21-Desacetyldeflazacort-D5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 21-Desacetyldeflazacort-D5. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is required. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2] |
| Hand Protection | Chemical-resistant, powder-free gloves (Nitrile or Neoprene preferred) | Inspected prior to use.[1][2][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required in case of insufficient ventilation or potential for airborne particles.[1][3] |
| Body Protection | Laboratory coat or disposable gown | To prevent skin contact.[1][2][3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount to minimize the risk of contamination and exposure.
1. Engineering Controls:
-
Work with this compound should be conducted in a designated area with proper engineering controls.
-
Utilize process enclosures, local exhaust ventilation, or a chemical fume hood to maintain airborne levels below recommended exposure limits.[1]
2. Preparation and Handling:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Ground all equipment containing the material to prevent static discharge.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Prevent direct contact with skin and eyes.[1]
3. Hygiene Measures:
-
After handling, dispose of contaminated gloves properly and wash hands thoroughly with soap and water.[1][2]
-
Do not eat, drink, or smoke in the laboratory area.
4. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
-
Recommended long-term storage temperature is -20°C.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Categorization:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and bench paper, should be considered chemical waste.
-
Unused or expired this compound must be disposed of as chemical waste.
2. Waste Collection and Storage:
-
Collect all waste in designated, properly labeled, and sealed containers.
-
Store waste containers in a secure, well-ventilated area, away from incompatible materials.
3. Disposal Procedure:
-
Dispose of contaminated material as waste according to institutional and local environmental regulations.[4]
-
Utilize a licensed chemical waste disposal service for final disposal.
Safe Handling and Disposal Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
